DGY-09-192
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H59Cl2N11O7S |
|---|---|
Molecular Weight |
1017.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H59Cl2N11O7S/c1-28(30-9-11-31(12-10-30)44-29(2)54-27-70-44)55-46(65)35-21-34(63)24-62(35)47(66)45(49(3,4)5)57-40(64)25-60-17-19-61(20-18-60)33-15-13-32(14-16-33)56-38-23-39(53-26-52-38)59(6)48(67)58-43-41(50)36(68-7)22-37(69-8)42(43)51/h9-16,22-23,26-28,34-35,45,63H,17-21,24-25H2,1-8H3,(H,55,65)(H,57,64)(H,58,67)(H,52,53,56)/t28-,34+,35-,45+/m0/s1 |
InChI Key |
WDBUEMWHXKHQNB-AURZXHAXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC=C(C=C5)NC6=CC(=NC=N6)N(C)C(=O)NC7=C(C(=CC(=C7Cl)OC)OC)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC=C(C=C5)NC6=CC(=NC=N6)N(C)C(=O)NC7=C(C(=CC(=C7Cl)OC)OC)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DGY-09-192: A Technical Guide to a Selective FGFR1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2).[1][2][3] As a Proteolysis-Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
This compound is composed of two key moieties: the pan-FGFR inhibitor BGJ398, which provides affinity for the FGFR family of receptor tyrosine kinases, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][5] This dual-binding capacity allows this compound to bring FGFR1 and FGFR2 into close proximity with the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] A notable feature of this compound is its preferential degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4, despite the fact that its parent inhibitor, BGJ398, inhibits all four isoforms.[5][6][7]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its parent compound, BGJ398.
Table 1: Biochemical Inhibitory Activity of BGJ398 (Infigratinib)
| Target | IC₅₀ (nM) | Assay Type |
| FGFR1 | 0.9 | Cell-free enzymatic assay |
| FGFR2 | 1.4 | Cell-free enzymatic assay |
| FGFR3 | 1.0 | Cell-free enzymatic assay |
| FGFR4 | 60 | Cell-free enzymatic assay |
| VEGFR2 (KDR) | 180 | Cell-free enzymatic assay |
Data sourced from references[8][9].
Table 2: Cellular Degradation and Anti-proliferative Activity of this compound
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Notes |
| KATO III | FGFR2 | 70 | 74 | 1 | FGFR2 amplification |
| CCLP1 | FGFR1 | 4.35 | 85 | 17 | FGFR1 overexpression |
| CCLP-FP | FGFR2-PHGDH fusion | Degradation at 50 nM | - | 8 | Engineered FGFR2 fusion |
| ICC13-7 | FGFR2-OPTN fusion | - | - | 40 | FGFR2 fusion-positive |
Data compiled from references[6][7][10][11]. DC₅₀ represents the concentration for 50% maximal degradation, and Dₘₐₓ is the maximum degradation observed. IC₅₀ values for anti-proliferative activity were determined after 72 hours of treatment, except for ICC13-7 cells which were treated for 10 days[7].
Mechanism of Action: Signaling Pathway and Degradation Workflow
This compound hijacks the cell's ubiquitin-proteasome system to selectively eliminate FGFR1 and FGFR2. The process can be visualized as a series of sequential steps.
Caption: Mechanism of action of this compound.
The binding of this compound to both FGFR1/2 and the VHL E3 ligase forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for degradation by the proteasome.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunoblotting for FGFR Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of FGFR proteins in response to this compound treatment.
Materials:
-
FGFR-dependent cell lines (e.g., KATO III, CCLP1)
-
Complete cell culture medium
-
This compound, BGJ398, VHL ligand, Bortezomib, MLN4924 (stock solutions in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FGFR1, anti-FGFR2, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or controls (e.g., DMSO vehicle, BGJ398, VHL ligand) for the desired time points (e.g., 4, 6, 16, 24 hours). For rescue experiments, pre-treat with inhibitors like Bortezomib (a proteasome inhibitor) or MLN4924 (a NEDDylation inhibitor) for 2 hours before adding this compound.[6][7]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualization: Visualize protein bands using an ECL substrate and an imaging system.
Caption: Workflow for immunoblotting analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effects of this compound by quantifying ATP levels, which are indicative of metabolically active cells.
Materials:
-
FGFR-dependent and independent cell lines
-
Complete cell culture medium
-
This compound and control compounds (stock solutions in DMSO)
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well or 384-well plates.[6]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for the specified duration (e.g., 72 hours for most cell lines, up to 10 days for slower-growing lines like ICC13-7).[7]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization and Measurement: Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for cell viability assay.
Quantitative Proteomics
This method provides an unbiased, proteome-wide assessment of this compound's selectivity.
Materials:
-
Cell line expressing target FGFRs (e.g., Kelly cells)
-
This compound and DMSO vehicle
-
Lysis buffer with protease and phosphatase inhibitors
-
Materials for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) for labeling
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a specified time (e.g., 5 hours).[7] Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using an LC-MS/MS system.
-
Data Analysis: Identify and quantify proteins using proteomics software. Determine the relative abundance of proteins in this compound-treated samples compared to controls to identify degraded proteins.
Conclusion
This compound is a highly effective and selective degrader of FGFR1 and FGFR2. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating FGFR-driven cancers and the broader field of targeted protein degradation. Further optimization of this compound may lead to improved therapeutic agents with enhanced selectivity and efficacy.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. graylab.stanford.edu [graylab.stanford.edu]
DGY-09-192: A Technical Whitepaper on a Selective FGFR1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental methodologies.
Introduction to this compound
This compound is a synthetic, small-molecule degrader designed to selectively target and eliminate FGFR1 and FGFR2 proteins within cancer cells.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, including gastric cancer, cholangiocarcinoma, and breast cancer.[1][2][3] Traditional therapeutic approaches have focused on kinase inhibition, which can be limited by dose-limiting toxicities and the development of resistance.[1][2] this compound offers an alternative therapeutic modality by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.
The structure of this compound is bifunctional, consisting of:
-
A ligand that binds to the pan-FGFR inhibitor, BGJ398.
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4]
-
A chemical linker that connects these two ligands.
This dual-binding capacity allows this compound to act as a molecular bridge, bringing FGFR1/2 into close proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1]
Mechanism of Action
The primary mechanism of action for this compound is through the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the target protein (FGFR1 or FGFR2) and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the FGFR protein.
-
Proteasomal Degradation: The poly-ubiquitinated FGFR is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is released after ubiquitination and can continue to facilitate the degradation of other FGFR molecules.
This VHL-dependent mechanism has been confirmed through experiments showing that pre-treatment with a VHL ligand or a proteasome inhibitor rescues FGFR2 from degradation induced by this compound.[1]
Below is a diagram illustrating the signaling pathway and the mechanism of this compound.
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key performance metrics.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Cancer Type | Target | DC50 (nM) | IC50 (nM) |
| KATO III | Gastric Cancer | FGFR2 | - | 1 |
| CCLP1 | Cholangiocarcinoma | FGFR1 | 4.35 | 17 |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | - | 40 |
| CCLP-FP | Engineered | FGFR2 Fusion | - | 8 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Kinase Inhibition Profile
| FGFR Isoform | Biochemical Inhibition | Degradation Selectivity |
| FGFR1 | Potent Inhibitor | High |
| FGFR2 | Potent Inhibitor | High |
| FGFR3 | Potent Inhibitor | Low |
| FGFR4 | Potent Inhibitor | Low |
Data indicates that while this compound biochemically inhibits all FGFR isoforms, it selectively degrades only FGFR1 and FGFR2.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: KATO III (gastric cancer, FGFR2 amplification), CCLP1 (cholangiocarcinoma, FGFR1 overexpression), JHH7 (hepatocellular carcinoma, express FGFR3/4), and Kelly (neuroblastoma, express FGFR1/2) cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound and control compounds were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the indicated concentrations of the compounds for the specified durations.
Immunoblot Analysis
This technique is used to detect and quantify the levels of specific proteins.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
DGY-09-192: A Technical Guide to a Selective FGFR1/2 Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DGY-09-192, a potent and selective bivalent degrader targeting Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). We will delve into its mechanism of action, quantitative performance metrics, key experimental validation protocols, and the signaling pathways it modulates.
Core Concept: Targeted Protein Degradation
This compound is a Proteolysis-Targeting Chimera (PROTAC). Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. This compound achieves this by coupling a pan-FGFR inhibitor, BGJ398, to a ligand that recruits the CRL2^VHL^ E3 ubiquitin ligase.[1][2] This bifunctional nature allows it to act as a molecular bridge, bringing FGFR1 or FGFR2 into close proximity with the cell's natural protein disposal machinery, leading to ubiquitination and subsequent degradation by the proteasome.[3][4]
Mechanism of Action
The mechanism of this compound involves the formation of a ternary complex between the target protein (FGFR1/2), the PROTAC molecule itself, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for destruction by the 26S proteasome. This degradation-based approach can offer advantages over simple inhibition, including a more sustained and profound pathway inhibition and the potential to overcome resistance mechanisms associated with kinase domain mutations.[3][5]
Quantitative Data Summary
This compound demonstrates high potency in degrading FGFR1/2 and inhibiting the proliferation of cancer cell lines dependent on FGFR signaling.
Table 1: Degradation Potency and Efficacy
| Parameter | Target | Cell Line | Value | Reference(s) |
| DC₅₀ | FGFR1 | CCLP1 | 4.35 nM | [1][6] |
| FGFR2 | KATO III | 70 nM | [6][7] | |
| Dₘₐₓ | FGFR1 | CCLP1 | 85% | [1][6] |
| FGFR2 | KATO III | 74% | [6] |
-
DC₅₀ : Half-maximal degradation concentration.
-
Dₘₐₓ : Maximum percentage of degradation.
Table 2: Anti-proliferative Activity (IC₅₀)
| Cell Line | FGFR Aberration | IC₅₀ (72h treatment) | Reference(s) |
| KATO III | FGFR2 Amplification | 1 nM | [1][7] |
| CCLP-FP | FGFR2-PHGDH Fusion | 8 nM | [1][7] |
| CCLP1 | FGFR1 Overexpression | 17 nM | [1][7] |
| ICC13-7 | FGFR2-OPTN Fusion | 40 nM | [1][7] |
Table 3: Biochemical Inhibition (IC₅₀)
| Target | Assay Type | IC₅₀ | Reference(s) |
| FGFR1 | Z'-LYTE Kinase Assay | 23.8 nM | [8][9] |
| FGFR2 | Z'-LYTE Kinase Assay | 34 nM | [9] |
| FGFR3 | Biochemical Assay | 50.9 nM | [8] |
| FGFR4 | Biochemical Assay | 353 nM | [8] |
Note: While this compound inhibits all FGFR isoforms biochemically, it selectively degrades only FGFR1 and FGFR2.[1][8]
Downstream Signaling Pathway Modulation
Activation of FGFRs triggers multiple downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[10][11] Key pathways include the RAS-MAPK-ERK and PI3K-AKT pathways. By degrading FGFR1/2, this compound effectively shuts down these oncogenic signals.[6] This is evidenced by a marked reduction in the phosphorylation of key downstream effectors like FRS2, ERK1/2, and AKT.[4][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Immunoblotting (Western Blot)
Objective: To determine the extent of FGFR1/2 degradation and the inhibition of downstream signaling.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KATO III for FGFR2, CCLP1 for FGFR1) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 6, 16, or 24 hours).[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-p-ERK1/2, anti-Actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][12]
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the anti-proliferative effect of this compound.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or control compounds.
-
Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a tumor model.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., CCLP1-FGFR2-PHGDH) into the flank of immunodeficient mice.[6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize mice into treatment and vehicle control groups.
-
Dosing: Administer this compound or vehicle via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 20-40 mg/kg, once daily for 6 days).[6]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for analysis (e.g., by immunoblotting) to confirm the degradation of the target protein and downstream signaling inhibition in vivo.[1][6]
Conclusion
This compound is a highly effective and selective degrader of FGFR1 and FGFR2. It operates through a VHL-dependent, proteasomal mechanism, leading to potent anti-proliferative activity in cancer cells driven by aberrant FGFR1/2 signaling. The data presented herein underscore its potential as a valuable research tool and a prototype for developing novel therapeutics for FGFR-driven cancers, including gastric cancer, cholangiocarcinoma, and certain breast cancers.[1][3][13]
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. graylab.stanford.edu [graylab.stanford.edu]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Characterization of DGY-09-192, a Selective FGFR1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of DGY-09-192, a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). This compound leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of its target proteins, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.
Executive Summary
This compound is a first-in-class PROTAC that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This bifunctional molecule selectively recruits FGFR1 and FGFR2 to the VHL E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1] Notably, this compound demonstrates high selectivity for FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4, which may translate to an improved safety profile compared to pan-FGFR inhibitors.[1][3] In preclinical studies, this compound has shown potent anti-proliferative activity in cancer cell lines with FGFR1/2 alterations and has demonstrated in vivo target engagement and degradation in xenograft models.[1][4]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3 ligase.[1] This proximity induces the ubiquitination of the FGFR, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple FGFR proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical Inhibition of FGFR Isoforms
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| This compound | 23.8 | 34 | Not Reported | Not Reported |
| BGJ398 (parent inhibitor) | Not Reported | Not Reported | Not Reported | Not Reported |
Biochemical IC₅₀ values were determined by Z'-LYTE kinase assay by Invitrogen.[1]
Table 2: Cellular Degradation Potency
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
| CCLP1 | FGFR1 | 4.35 | 85 |
| KATO III | FGFR2 | 70 | 74 |
DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) were determined by immunoblot analysis.[1]
Table 3: Anti-proliferative Activity
| Cell Line | Genetic Alteration | This compound IC₅₀ (nM) | This compound-Neg IC₅₀ (nM) |
| KATO III | FGFR2 Amplification | 1 | 77 |
| CCLP1 | FGFR1 Overexpression | 17 | 232 |
| ICC13-7 | FGFR2 Fusion | 40 | 689 |
| CCLP-FP | Engineered FGFR2 Fusion | 8 | 70 |
Anti-proliferative IC₅₀ values were determined by CellTiter-Glo assay after 72-hour treatment.[1]
Table 4: Pharmacokinetic Properties in Mice
| Administration Route | Dose (mg/kg) | T₁/₂ (h) | CL (mL/min/kg) | Bioavailability (%) |
| Intravenous (IV) | 1 | 5 | 6.84 | 100 |
| Intraperitoneal (IP) | 3 | 4.25 | Not Reported | Not Reported |
| Oral (PO) | 10 | Not Reported | Not Reported | Negligible |
Pharmacokinetic parameters were determined in mice following a single dose.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Z'-LYTE™ Kinase Assay
The biochemical potency of this compound against FGFR isoforms was determined using the Z'-LYTE™ Kinase Assay Kit (Invitrogen). This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage, with detection via Förster Resonance Energy Transfer (FRET).
Protocol:
-
Kinase Reaction: The kinase reaction is performed in a 384-well plate. Each well contains the specific FGFR enzyme, the corresponding peptide substrate labeled with a FRET pair (Coumarin and Fluorescein), and ATP. The reaction is initiated by the addition of the kinase.
-
Compound Incubation: Test compounds (this compound) are added at various concentrations to the kinase reaction mixture.
-
Development Reaction: After a defined incubation period, a site-specific protease (Development Reagent) is added. This protease specifically cleaves the non-phosphorylated peptide substrate.
-
FRET Measurement: Cleavage of the substrate disrupts FRET, leading to an increase in the Coumarin emission signal. The ratio of Coumarin to Fluorescein emission is measured using a fluorescence plate reader.
-
Data Analysis: The extent of kinase inhibition is calculated based on the change in the FRET ratio. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Culture
The following human cancer cell lines were used in the characterization of this compound:
-
KATO III (Gastric Carcinoma): Harboring FGFR2 amplification. Cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
-
CCLP1 (Cholangiocarcinoma): Characterized by FGFR1 overexpression. Cultured in RPMI-1640 medium supplemented with 10% FBS.
-
JHH7 (Hepatocellular Carcinoma): Used for assessing effects on FGFR3 and FGFR4. Cultured in DMEM supplemented with 10% FBS.
-
Kelly (Neuroblastoma): Expressing both FGFR1 and FGFR2.
All cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
Immunoblot Analysis
Immunoblotting was used to assess the degradation of FGFR proteins and the modulation of downstream signaling pathways.
Protocol:
-
Cell Lysis: Cells were treated with this compound at various concentrations and for different durations. After treatment, cells were washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for FGFR1, FGFR2, FGFR3, FGFR4, p-FRS2, p-ERK, and loading controls (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands was performed to quantify the extent of protein degradation.
Quantitative Proteomics
Global proteome analysis was performed to assess the selectivity of this compound.
Protocol:
-
Sample Preparation: Kelly cells were treated with 1 µM this compound for 5 hours. Cell lysates were prepared, and proteins were digested into peptides.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins in this compound-treated versus vehicle-treated cells was determined to identify proteins that were significantly degraded.
Cell Viability Assay
The anti-proliferative effects of this compound were evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or the negative control this compound-Neg for 72 hours.
-
Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® Reagent was added to each well, and the plate was incubated to induce cell lysis and stabilize the luminescent signal. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Model
The in vivo efficacy of this compound was assessed in a CCLP1-FGFR2-PHGDH xenograft model.
Protocol:
-
Tumor Implantation: CCLP1 cells engineered to express an FGFR2-PHGDH fusion protein were subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated with this compound (20 or 40 mg/kg) via intraperitoneal (IP) injection once daily (QD) for 6 days.
-
Pharmacodynamic Analysis: Tumors were harvested 4 hours after the last dose.
-
Target Engagement Analysis: Tumor lysates were analyzed by immunoblotting to assess the levels of the FGFR2-PHGDH fusion protein and the phosphorylation of downstream signaling molecules (FRS2 and ERK1/2).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective degrader of FGFR1 and FGFR2 with promising preclinical activity. Its ability to induce degradation of these key cancer drivers, coupled with its selectivity, suggests it could be a valuable therapeutic agent for FGFR-dependent cancers. Further optimization and clinical development are warranted to fully explore the therapeutic potential of this novel PROTAC molecule.[1]
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Role of DGY-09-192 in the FGFR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular processes, and its aberrant activation is a known driver in various cancers. While ATP-competitive FGFR inhibitors have shown clinical efficacy, their utility is often limited by dose-limiting toxicities and a lack of selectivity among the FGFR family. This technical guide delves into the mechanism and properties of DGY-09-192, a novel bivalent degrader, offering a promising alternative therapeutic strategy. This compound acts as a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of FGFR1 and FGFR2, providing a highly specific approach to inhibit this oncogenic pathway. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Introduction to this compound
This compound is a scientifically engineered molecule designed to specifically target and eliminate FGFR1 and FGFR2 proteins within cancer cells. It is classified as a bivalent degrader or PROTAC. Structurally, it links a pan-FGFR inhibitor, BGJ398, to a ligand that recruits the CRL2VHL E3 ubiquitin ligase complex.[1] This dual-binding capability allows this compound to bring FGFR1 and FGFR2 into close proximity with the cellular machinery responsible for protein degradation, leading to their ubiquitination and subsequent destruction by the proteasome.[1] This targeted degradation approach offers a significant advantage over traditional inhibitors by removing the entire receptor protein, which can overcome resistance mechanisms and potentially lead to a more durable therapeutic response.
Mechanism of Action
The primary role of this compound in the FGFR signaling pathway is to induce the selective, VHL-dependent degradation of FGFR1 and FGFR2.[1] This mechanism is initiated by the simultaneous binding of this compound to both the target protein (FGFR1 or FGFR2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to the FGFR, marking it for degradation by the 26S proteasome.[1] This process effectively removes the receptors from the cell, thereby shutting down their downstream signaling cascades.
The selectivity of this compound is a key feature. While it is an equipotent inhibitor of all FGFR isoforms biochemically, it preferentially degrades FGFR1 and FGFR2, with minimal effect on FGFR3 and FGFR4.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities that are often observed with pan-FGFR inhibitors.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound-mediated FGFR1/2 degradation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, including degradation potency (DC50), anti-proliferative activity (IC50), and biochemical inhibition.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | DC50 (nM) | IC50 (nM) | Reference |
| KATO III | Gastric Cancer | FGFR2 Amplification | 70 | 1 | [1] |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | 4.35 | 17 | [1] |
| ICC13-7 | Cholangiocarcinoma | FGFR2-OPTN Fusion | - | 40 | [1] |
| CCLP-FP | Engineered | FGFR2-PHGDH Fusion | - | 8 | [1] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 23.8 |
| FGFR2 | 34 |
| FGFR3 | 50.9 |
| FGFR4 | 353 |
Biochemical IC50 values were determined by Invitrogen kinase assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: KATO III, CCLP1, and JHH7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Kelly cells were maintained in DMEM with 10% FBS and 1% penicillin/streptomycin. All cells were grown at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: this compound and its negative control were synthesized in-house. Bortezomib and MLN4924 were purchased from commercial vendors.
Immunoblot Analysis
-
Cell Lysis: Cells were treated with the indicated concentrations of compounds for the specified durations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 8-12% polyacrylamide gels and transferred to polyvinylidene difluoride (PVDF) membranes.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against FGFR1, FGFR2, FGFR3, FGFR4, p-FRS2, FRS2, p-ERK1/2, ERK1/2, and GAPDH (as a loading control) were incubated overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) kit.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or control compounds for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using GraphPad Prism software by fitting the data to a four-parameter logistic curve.
Quantitative Proteomics
-
Sample Preparation: Kelly cells were treated with 1 µM this compound or DMSO for 5 hours. Cells were harvested, and proteins were extracted and digested into peptides using trypsin.
-
TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed using Proteome Discoverer software to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the DMSO-treated control.
In Vivo Xenograft Model
-
Cell Implantation: Female athymic nude mice were subcutaneously injected with CCLP1 cells engineered to express an FGFR2-PHGDH fusion protein.
-
Tumor Growth and Treatment: When tumors reached an average volume of 200 mm3, mice were randomized into vehicle and treatment groups. This compound was administered intraperitoneally at doses of 20 or 40 mg/kg, once daily for 6 days.[2]
-
Pharmacodynamic Analysis: Tumors were harvested 4 hours after the final dose. Tumor lysates were prepared and analyzed by immunoblotting to assess the levels of the FGFR2 fusion protein and downstream signaling markers.[2]
Experimental and Logical Workflow
The following diagram outlines a typical experimental workflow for the evaluation of a novel protein degrader like this compound.
Caption: A typical workflow for evaluating a targeted protein degrader.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant FGFR1 and FGFR2 signaling. Its unique mechanism of action, inducing selective protein degradation rather than simple inhibition, offers the potential to overcome the limitations of existing FGFR inhibitors. The data presented in this guide demonstrate its high potency and selectivity in preclinical models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and other targeted protein degraders.
References
A Technical Guide to DGY-09-192: A Selective FGFR1/2 Degrader for Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastric cancer remains a significant global health challenge, with aberrant signaling from Fibroblast Growth Factor Receptor 2 (FGFR2) identified as a key oncogenic driver in a subset of cases.[1][2][3] Traditional kinase inhibitors targeting FGFRs have shown clinical efficacy but are often hampered by dose-limiting toxicities and a lack of isoform selectivity.[4][5] This guide details the technical profile of DGY-09-192, a novel proteolysis-targeting chimera (PROTAC) designed to address these limitations. This compound operates not by merely inhibiting, but by inducing the selective degradation of FGFR1 and FGFR2, offering a potent and targeted approach for therapeutic intervention in FGFR2-driven gastric cancer.[1][4]
Mechanism of Action: Targeted Protein Degradation
This compound is a bivalent degrader molecule. Its structure consists of two key components linked together:
-
A ligand based on the pan-FGFR inhibitor BGJ398, which provides affinity for FGFRs.[4]
-
A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex (CRL2VHL).[4][6]
By simultaneously binding to both FGFR2 and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the E3 ligase to tag FGFR2 with ubiquitin chains, marking it for destruction by the cell's native protein disposal system, the proteasome. This event leads to the complete removal of the receptor from the cell, a distinct and often more durable response than simple kinase inhibition.[4][7] A crucial feature of this compound is its functional selectivity; despite being derived from a pan-FGFR inhibitor, it preferentially degrades FGFR1 and FGFR2 while largely sparing FGFR3 and FGFR4.[4][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound leading to FGFR2 degradation and pathway inhibition.
Quantitative Data Summary
This compound demonstrates potent activity in preclinical models of gastric cancer characterized by FGFR2 dependency.
Table 1: In Vitro Anti-Proliferative and Degradation Activity
| Cell Line | Cancer Type | Target | Metric | Value | Time Point | Reference |
| KATO III | Gastric Cancer | Proliferation | IC50 | 1 nM | 72 hours | [4][6] |
| KATO III | Gastric Cancer | FGFR2 Degradation | DC50 | 70 nM | 6 hours | [9] |
| CCLP1 | Cholangiocarcinoma | FGFR1 Degradation | DC50 | 4.35 nM | N/A | [4] |
IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. DC50 (Half-maximal degradation concentration) measures the concentration of a degrader needed to induce 50% degradation of the target protein.
Table 2: Comparative In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Target | Metric | Value | Time Point | Reference |
| This compound | KATO III | Proliferation | IC50 | 1 nM | 72 hours | [4] |
| This compound-Neg* | KATO III | Proliferation | IC50 | 77 nM | 72 hours | [4][9] |
*this compound-Neg is a negative control compound that does not recruit the E3 ligase, highlighting that the anti-proliferative activity is primarily driven by protein degradation.
Key Experimental Protocols
The following are detailed methodologies for the core assays used to characterize this compound.
Cell Viability and Proliferation Assay
This protocol is used to determine the IC50 values for this compound.
-
Cell Plating: Seed gastric cancer cells (e.g., KATO III) in 96-well opaque plates at a density of 2,000-5,000 cells per well in the appropriate growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution series of this compound and control compounds (e.g., this compound-Neg, DMSO vehicle) in culture medium.
-
Treatment: Remove the medium from the cell plates and add the medium containing the various concentrations of the compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: After a 10-minute incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a dose-response curve using non-linear regression to calculate the IC50 value.
Immunoblotting for Protein Degradation
This protocol is used to visualize and quantify the degradation of FGFR2.
-
Cell Treatment: Plate KATO III cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for FGFR2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FGFR2 band intensity to the corresponding loading control band intensity to determine the percentage of protein degradation relative to the vehicle-treated control.
Workflow Diagram: In Vitro Characterization
Caption: Standard workflows for cell viability and immunoblotting assays.
In Vivo Studies
This compound has demonstrated an acceptable pharmacokinetic profile and induced the degradation of a clinically relevant FGFR2 fusion protein in a xenograft model, confirming its potential for in vivo applications.[4][5] Further studies are required to fully elucidate its anti-tumor efficacy, dosing schedule, and tolerability in animal models of gastric cancer.
Conclusion and Future Directions
This compound represents a promising prototype molecule in the development of targeted protein degraders for FGFR2-driven gastric cancer.[4] Its ability to selectively induce degradation of FGFR1/2 leads to potent, degradation-dependent anti-proliferative activity.[4][9] While this compound shows promise, further optimization may be necessary to enhance properties such as oral bioavailability and to explore its efficacy against potential resistance mutations.[4] This molecule serves as a critical tool for researchers investigating the therapeutic potential of FGFR degradation and as a foundational scaffold for the development of next-generation cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Oncogenic FGF-FGFR Axis in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Lack of Publicly Available Data on DGY-09-192 in Cholangiocarcinoma Research
An extensive search of publicly available scientific literature and clinical trial databases did not yield any studies or data specifically mentioning the compound "DGY-09-192" in the context of cholangiocarcinoma research. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a misnomer, or a compound that has not yet entered published preclinical or clinical development for this indication.
As a comprehensive technical guide requires substantial data, this report will instead focus on a well-documented class of targeted therapies for cholangiocarcinoma that aligns with the presumed interest in novel small molecule inhibitors: Fibroblast Growth Factor Receptor (FGFR) inhibitors . These agents have a significant body of research and clinical data in cholangiocarcinoma, particularly in patient populations with FGFR2 gene fusions or rearrangements.
This guide will use publicly available data on prominent FGFR inhibitors to illustrate the requested in-depth technical format, covering quantitative data, experimental protocols, and signaling pathway visualizations. This will serve as a template for the type of analysis possible for a compound like this compound, should data become available.
In-Depth Technical Guide: FGFR Inhibition in Cholangiocarcinoma
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the mechanism, preclinical and clinical data, and experimental methodologies related to the use of Fibroblast Growth Factor Receptor (FGFR) inhibitors in the treatment of cholangiocarcinoma (CCA).
Introduction to FGFR Signaling in Cholangiocarcinoma
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, particularly through genetic alterations like gene fusions, mutations, or amplifications of FGFRs, is a known oncogenic driver in a subset of intrahepatic cholangiocarcinomas (iCCA).[3][4][5] Specifically, FGFR2 fusions are found in approximately 10-15% of iCCA cases, making it a key therapeutic target.[3][6] Inhibition of the FGFR signaling cascade is a validated strategy to impede tumor growth in this patient population.[7]
Quantitative Data Summary of Key FGFR Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of several FGFR inhibitors that have been evaluated in cholangiocarcinoma.
Table 1: Preclinical Efficacy of FGFR Inhibitors
| Compound | Cell Line | FGFR Alteration | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition | Citation |
| ARQ-087 | SNU-16 | FGFR2 Amplification | 1.8 (FGFR2) | Xenograft | Effective Inhibition | [8] |
| ARQ-087 | NCI-H716 | FGFR2 Fusion | - | Xenograft | Effective Inhibition | [8] |
Table 2: Clinical Efficacy of FGFR Inhibitors in Advanced Cholangiocarcinoma
| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Pemigatinib | FIGHT-202 | FGFR2 fusion/rearrangement | 35.5% | 6.9 months | 21.1 months | [3][9] |
| Infigratinib (BGJ398) | Phase II | FGFR2 fusion/rearrangement | 23.1% | 7.3 months | - | [9] |
| Futibatinib | FOENIX-CCA2 | FGFR2 fusion/rearrangement | 41.7% | - | - | [6] |
| Erdafitinib | Phase I | FGFR mutated CCA | 27.3% | 5.1 months | - | [9][10] |
| ARQ-087 | Phase I/II | FGFR2 fusion-positive iCCA | 25% | - | - | [11] |
Experimental Protocols
This section details generalized methodologies for key experiments used to evaluate FGFR inhibitors in cholangiocarcinoma research.
3.1. Cell Viability Assay (MTT/MTS Assay)
-
Cell Culture: Cholangiocarcinoma cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serial dilutions of the FGFR inhibitor (e.g., ARQ-087) or vehicle control (e.g., DMSO) for 72 hours.
-
MTT/MTS Addition: After the incubation period, 20 µL of MTT (5 mg/mL in PBS) or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, the formazan (B1609692) crystals are solubilized with 150 µL of DMSO. The absorbance is then measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is calculated using non-linear regression analysis.
3.2. Western Blotting for Phospho-FGFR and Downstream Signaling
-
Cell Lysis: Cells are treated with the FGFR inhibitor at various concentrations for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-FGFR2, total FGFR2, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control such as GAPDH or β-actin is also used.
-
Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
3.3. In Vivo Xenograft Tumor Model
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment.
-
Tumor Implantation: Cholangiocarcinoma cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The FGFR inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group. Tumors may be excised for further pharmacodynamic analysis (e.g., western blotting).
Mandatory Visualizations
4.1. FGFR Signaling Pathway in Cholangiocarcinoma
Caption: Simplified FGFR2 signaling cascade in cholangiocarcinoma.
4.2. Experimental Workflow for Preclinical Evaluation of an FGFR Inhibitor
Caption: Preclinical evaluation workflow for an FGFR inhibitor in CCA.
References
- 1. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Cholangiocarcinoma-A Novel Yet Primary Approach: Where Do We Stand Now and Where to Head Next in Targeting This Axis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGFR2 Inhibition in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Past, present, and future of FGFR inhibitors in cholangiocarcinoma: from biological mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cholangiocarcinoma: Bridging the translational gap from preclinical to clinical development and implications for future therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
DGY-09-192: A Technical Guide to Targeted FGFR1/2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and 2 (FGFR2).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[2][4] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.
This compound is a bivalent molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design allows for the recruitment of the cellular ubiquitin-proteasome system to selectively target FGFR1 and FGFR2 for degradation.[2] Notably, this compound spares FGFR3 and FGFR4, offering a more targeted approach compared to traditional pan-FGFR inhibitors.[2][3]
Quantitative Data
The following tables summarize the in vitro and in-cell potency of this compound.
Table 1: In Vitro Degradation Potency
| Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| FGFR1 | CCLP1 | 4.35 | 85 | 16 |
| FGFR2 | KATO III | 70 | 74 | 6 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Cell Line | Target Dependency | IC50 (nM) | Treatment Time (h) |
| KATO III | FGFR2 amplification | 1 | 72 |
| CCLP1 | FGFR1 overexpression | 17 | 72 |
| ICC13-7 | FGFR2-OPTN fusion | 40 | 240 (10 days) |
| CCLP-FP | FGFR2-PHGDH fusion | 8 | 72 |
| RBE | No FGFR abnormalities | >10,000 | 72 |
| SNU1079 | No FGFR abnormalities | >10,000 | 72 |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 23.8 | Z'-LYTE Kinase Assay |
| FGFR3 | 50.9 | Biochemical Assay |
| FGFR4 | 353 | Biochemical Assay |
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule forms a ternary complex between the target protein (FGFR1 or FGFR2) and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This VHL-dependent mechanism has been confirmed through experiments showing that degradation can be rescued by pretreatment with a VHL ligand, a proteasome inhibitor (bortezomib), or a NEDD8-activating enzyme inhibitor (MLN4924).[2]
Signaling Pathway
This compound-mediated degradation of FGFR1/2 leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1] Specifically, it reduces the phosphorylation of FRS2 (Fibroblast growth factor receptor substrate 2) at tyrosine 196 (Y196) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) at threonine 202/tyrosine 204 (T202/Y204).[1]
Caption: this compound induced degradation of FGFR1/2 and downstream signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound.
Cell Culture
Cancer cell lines such as KATO III, CCLP1, and Kelly cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Immunoblotting for Protein Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 6, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against FGFR1, FGFR2, p-FRS2, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for the indicated duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Quantitative Mass Spectrometry-based Proteomics
-
Sample Preparation: Treat Kelly cells with 1 µM this compound or vehicle control for 5 hours. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins using specialized proteomics software. The relative abundance of proteins in the this compound-treated sample is compared to the control to determine proteome-wide degradation selectivity.
References
Unraveling the Selectivity of DGY-09-192: A Technical Guide to its Preferential Degradation of FGFR1 and FGFR2
For Immediate Release
Boston, MA – December 12, 2025 – Researchers and drug development professionals now have access to an in-depth technical guide detailing the selective mechanism of DGY-09-192, a potent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying principles governing the preferential activity of this compound, which holds significant promise for targeted cancer therapies.
This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), that is engineered by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While its parent molecule, BGJ398, inhibits all four FGFR isoforms, this compound exhibits remarkable selectivity by inducing the degradation of only FGFR1 and FGFR2, while leaving FGFR3 and FGFR4 largely unaffected. This targeted degradation offers a potential therapeutic advantage by minimizing off-target effects that can lead to dose-limiting toxicities in broader-spectrum FGFR inhibitors.
Quantitative Analysis of this compound's Selectivity
The selective degradation of FGFR1 and FGFR2 by this compound has been quantified through various in vitro studies. The key parameters to assess the efficacy of a degrader are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| Inhibitory Activity (IC50) of parent molecule BGJ398 | 0.9 nM | 1.4 nM | 1.0 nM | 60 nM |
| Degradation Activity (DC50) of this compound | 4.35 nM (in CCLP1 cells) | 70 nM (in KATO III cells) | Minimal degradation observed | Minimal degradation observed |
| Maximum Degradation (Dmax) of this compound | 85% (in CCLP1 cells) | 74% (in KATO III cells) | Minimal degradation observed | Minimal degradation observed |
This table summarizes the inhibitory activity of the parent compound BGJ398 and the degradation activity of this compound against the four FGFR isoforms.
The antiproliferative effects of this compound have been evaluated in various cancer cell lines, demonstrating its potency in FGFR1/2-dependent contexts.
| Cell Line | FGFR Status | IC50 of this compound |
| KATO III | FGFR2 Amplification | 1 nM |
| CCLP1 | FGFR1 Overexpression | 17 nM |
| ICC13-7 | FGFR2 Fusion | 40 nM |
| CCLP1-FP | Engineered FGFR2 Fusion | 8 nM |
This table shows the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines with varying FGFR status.
Mechanism of Selective Degradation
The selectivity of this compound for FGFR1 and FGFR2 is not a result of preferential binding of its warhead, as the parent inhibitor BGJ398 is non-selective. Instead, the selectivity arises from the formation of a productive ternary complex between the PROTAC, the target protein (FGFR1 or FGFR2), and the VHL E3 ligase. This complex formation is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein. It is hypothesized that the specific three-dimensional conformation adopted by the FGFR1/2-DGY-09-192-VHL complex is more stable and favorable for ubiquitin transfer compared to the complexes formed with FGFR3 or FGFR4. This differential stability in the ternary complex is the likely determinant of the observed degradation selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Immunoblotting for Protein Degradation
This technique is used to visualize and quantify the reduction in FGFR protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines expressing the target FGFR isoforms (e.g., CCLP1 for FGFR1, KATO III for FGFR2, JHH7 for FGFR3 and FGFR4) are cultured to ~80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 16 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation and Detection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the FGFR isoforms or downstream signaling proteins. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics for Global Selectivity
Mass spectrometry-based quantitative proteomics is employed to assess the global selectivity of this compound across the entire proteome.
Protocol:
-
Sample Preparation: Kelly cells, which endogenously express both FGFR1 and FGFR2, are treated with this compound or DMSO for 5 hours. Cells are harvested, lysed, and the proteins are digested into peptides.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide samples are labeled with TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins in the this compound-treated samples is compared to the control samples to identify proteins that are significantly downregulated.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the IC50 values are calculated from the dose-response curves.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders. Its ability to selectively induce the degradation of FGFR1 and FGFR2, while sparing other isoforms, underscores the potential of the PROTAC technology to achieve a refined level of target selectivity that is not attainable with traditional small molecule inhibitors. This technical guide provides researchers and clinicians with the foundational knowledge to further explore the therapeutic potential of this compound in FGFR1/2-driven malignancies. The detailed methodologies and quantitative data presented herein will serve as a valuable resource for the continued investigation and development of this promising new class of anti-cancer agents.
An In-depth Technical Guide to DGY-09-192 and Its Role in Targeting FGFR Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel PROTAC degrader, DGY-09-192, and its mechanism of action against oncogenic FGFR fusion proteins. This document details the underlying biology of FGFR signaling, the significance of FGFR fusions in cancer, and the therapeutic potential of this compound. Included are summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of critical pathways and workflows to support further research and development in this area.
Introduction to FGFR Signaling and Oncogenic Fusions
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, often through genetic alterations such as gene amplification, activating mutations, or chromosomal translocations leading to fusion proteins, is a known driver in a multitude of cancers.[2]
FGFR fusion proteins are chimeric proteins resulting from the joining of the FGFR kinase domain with a partner protein that facilitates constitutive, ligand-independent dimerization and activation of the kinase.[3] This aberrant signaling can lead to uncontrolled cell growth and tumor progression. Common FGFR fusions involve FGFR1, FGFR2, and FGFR3 with various partners, and are found in cancers such as cholangiocarcinoma, bladder cancer, lung cancer, and glioblastoma.[1][4]
This compound: A Selective FGFR1/2 Degrader
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target FGFR1 and FGFR2 for degradation.[5] It is a heterobifunctional molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This dual-binding mechanism brings the E3 ligase into proximity with FGFR1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This targeted degradation approach offers a potential advantage over traditional kinase inhibition by eliminating the entire receptor protein, thereby preventing potential scaffolding functions and mitigating resistance mechanisms.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound across various cancer cell lines harboring FGFR alterations.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | FGFR Alteration | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| KATO III | Gastric Cancer | FGFR2 Amplification | FGFR2 | 70 | 74 | 6 |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | FGFR1 | 4.35 | 85 | 16 |
| CCLP-1-FP | Cholangiocarcinoma | Ectopic FGFR2-PHGDH Fusion | FGFR2-PHGDH | Dose-dependent degradation observed at 0.1-1 µM | Not specified | 24 |
| ICC13-7 | Cholangiocarcinoma | Endogenous FGFR2-OPTN Fusion | FGFR2-OPTN | Dose-dependent degradation observed at 0.1-1 µM | Not specified | 24 |
Data compiled from MedchemExpress and other sources.[8]
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Treatment Time (h) |
| KATO III | Gastric Cancer | FGFR2 Amplification | 1 | 72 |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | 17 | 72 |
| CCLP-FP | Cholangiocarcinoma | Ectopic FGFR2-PHGDH Fusion | 8 | 72 |
| ICC13-7 | Cholangiocarcinoma | Endogenous FGFR2-OPTN Fusion | 40 | 72 |
Data compiled from MedchemExpress and other sources.[8]
Table 3: Biochemical Inhibitory Activity (IC50) of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| FGFR1 | 23.8 | Z'-LYTE kinase assay |
| FGFR3 | 50.9 | Biochemical Assay |
| FGFR4 | 353 | Biochemical Assay |
Data compiled from the Chemical Probes Portal.[9]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the FGFR signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and FGFR fusion proteins.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (IC50) of an inhibitor to a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant FGFR1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Tracer Concentration Optimization:
-
Perform a serial dilution of the kinase tracer in Kinase Buffer A.
-
Add 5 µL of each tracer concentration to replicate wells of a 384-well plate.
-
Add 5 µL of a kinase/antibody mixture to the wells.
-
Add 5 µL of a competitor solution (e.g., staurosporine) to control wells and 5 µL of 3% DMSO to others.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a fluorescence plate reader capable of measuring FRET (Fluorescence Resonance Energy Transfer) with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) to determine the optimal tracer concentration.[4]
-
-
Inhibitor IC50 Determination:
-
Prepare serial dilutions of the test compound.
-
Add 5 µL of each compound dilution to the wells.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the optimized concentration of the kinase tracer.
-
Incubate for 1 hour at room temperature and read the plate as described above.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.[4]
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
FGFR-dependent cancer cell line (e.g., KATO III, SNU-16)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well cell culture plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the appropriate wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[10]
Western Blot Analysis of FGFR Phosphorylation and Degradation
This technique is used to assess the levels of total and phosphorylated FGFR, as well as its degradation upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGFR, anti-phospho-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. Lyse the cells with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11]
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the levels of total and phosphorylated proteins, as well as the extent of degradation. Normalize to a loading control like GAPDH.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line that forms tumors in vivo (e.g., CCLP1-FGFR2-PHGDH)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., once daily).[8]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[12]
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by FGFR1 and FGFR2 alterations, including those with FGFR fusion proteins. Its ability to induce the degradation of these oncoproteins offers a distinct mechanism of action that may overcome some of the limitations of traditional kinase inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of targeted protein degradation in oncology. Further investigation into the in vivo efficacy, safety profile, and potential resistance mechanisms of this compound is warranted to fully realize its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. medkoo.com [medkoo.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Antiproliferative Activity of DGY-09-192
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of DGY-09-192, a novel bivalent degrader. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Fibroblast Growth Factor Receptors (FGFRs).[1] It functions as a bivalent degrader by coupling the pan-FGFR inhibitor BGJ398 with a ligand that recruits the CRL2^VHL^ E3 ubiquitin ligase.[2][3] This mechanism selectively induces the degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4.[3][4] Aberrant FGFR signaling is a known driver in various cancers, and targeted degradation presents a promising therapeutic strategy.[5][6] this compound has demonstrated potent, degradation-dependent antiproliferative activity in cancer cell lines where proliferation is driven by FGFR signaling.[2][5]
Quantitative Data Summary
The antiproliferative and degradation activities of this compound have been quantified across several cancer cell lines. The following tables summarize the key efficacy data.
Table 1: Antiproliferative Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | FGFR Status | This compound IC₅₀ (nM) | This compound-Neg IC₅₀ (nM) |
| KATO III | Gastric Cancer | FGFR2 Dependent | 1 | 77 |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpressing | 17 | 232 |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion-Positive | 40 | 689 |
| CCLP-FP | Engineered | Engineered FGFR2 Fusion | 8 | 70 |
| RBE | Biliary Cancer | No FGFR Activation | >10,000 | Not Reported |
| SNU1079 | Biliary Cancer | No FGFR Activation | >10,000 | Not Reported |
Data sourced from Du et al., 2021.[5][6]
Table 2: Degradation Potency (DC₅₀) of this compound
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| KATO III | Full-length FGFR2 | 70 | 74 | 6 |
| CCLP1 | FGFR1 | 4.35 | 85 | Not Reported |
Data sourced from Du et al., 2021.[5]
Mechanism of Action and Signaling Pathway
This compound operates through a VHL-dependent mechanism to induce the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2.[5] By degrading these receptor tyrosine kinases, this compound effectively inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK-ERK pathway.[4][6][7] The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) normally triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades.[8] this compound-mediated degradation of FGFR prevents these initial activation steps.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the cited literature.[5][6]
Cell Proliferation Assay (CellTiter-Glo)
This assay determines cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the negative control compound, this compound-Neg. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours (or as specified for the cell line).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve to calculate the IC₅₀ values.
Immunoblot Analysis for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins (e.g., FGFR1, FGFR2) following treatment.
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency in 6-well plates. Treat the cells with the desired concentrations of this compound for the specified time points (e.g., 6, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-FGFR2, anti-p-FRS2, anti-p-ERK, anti-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., actin) to ensure equal protein loading.
In Vivo Studies
In addition to in vitro work, this compound has been evaluated in a xenograft model.[5] These studies demonstrated that the compound could induce the degradation of a clinically relevant FGFR2 fusion protein in vivo, highlighting its potential for clinical translation.[5][6] The compound was shown to have an acceptable pharmacokinetic profile for in vivo administration.[5]
Conclusion
This compound is a potent and selective degrader of FGFR1 and FGFR2. Its ability to induce degradation of these key oncogenic drivers leads to significant antiproliferative activity in FGFR-dependent cancer models. The data presented in this guide underscore the potential of this compound as a prototype for a new class of targeted cancer therapies. Further optimization and preclinical development are warranted to explore its full therapeutic potential.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide to DGY-09-192: A Selective FGFR1/2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and biological activities of DGY-09-192, a potent and selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). This document details its molecular characteristics, mechanism of action, and includes experimental protocols for its evaluation.
Core Compound Data
This compound is a bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is synthesized by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design allows for the targeted degradation of FGFR1 and FGFR2.
| Property | Value | Reference |
| Molecular Weight | 1017.041 g/mol | [1] |
| Chemical Formula | C₄₉H₅₉Cl₂N₁₁O₇S | [1] |
| CAS Number | 2504949-52-2 | [1] |
| Mechanism | PROTAC-mediated protein degradation | [1][2] |
| Target(s) | FGFR1, FGFR2 | [1][3] |
| E3 Ligase Ligand | VHL | [1][2] |
Mechanism of Action: Signaling Pathway and Degradation Workflow
This compound exerts its effect by hijacking the cell's natural protein disposal system. The molecule's two ends bind simultaneously to an FGFR protein and the VHL E3 ligase, forming a ternary complex. This proximity triggers the ubiquitination of the FGFR protein, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of downstream signaling pathways that are often dysregulated in cancer.
Below is a diagram illustrating the mechanism of this compound-mediated degradation of FGFR and the subsequent inhibition of the downstream signaling cascade.
Caption: Mechanism of this compound and its effect on the FGFR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.[1]
Immunoblotting for FGFR Degradation
This protocol is used to assess the degradation of FGFR proteins in cell lines treated with this compound.
1. Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Primary Antibodies for Immunoblotting:
| Target Protein | Supplier | Catalog Number | Dilution |
| FGFR1 | Cell Signaling | 9740 | 1:1000 |
| FGFR2 | Cell Signaling | 11835 | 1:1000 |
| p-FRS2 (Y196) | Cell Signaling | 3864 | 1:1000 |
| p-ERK1/2 | Cell Signaling | 4370 | 1:2000 |
| ERK1/2 | Cell Signaling | 4695 | 1:2000 |
| β-Actin | Cell Signaling | 4970 | 1:2000 |
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed cells in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well, depending on the cell line's growth rate.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or control compounds.
-
Incubate the plates for the desired duration (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in vitro.
References
Methodological & Application
Application Notes and Protocols for DGY-09-192: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-09-192 is a potent and selective bivalent degrader that targets Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2) for proteasomal degradation.[1][2][3] As a proteolysis-targeting chimera (PROTAC), this compound couples the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This mechanism of action leads to the ubiquitination and subsequent degradation of FGFR1 and FGFR2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[1][5][6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its degradation selectivity and anti-proliferative effects.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Genetic Alteration | IC50 (nM) of this compound | IC50 (nM) of this compound-Neg |
| KATO III | FGFR2 Amplification | 1 | 77 |
| CCLP1 | FGFR1 Overexpression | 17 | 232 |
| ICC13-7 | FGFR2 Fusion-Positive | 40 | 689 |
| CCLP-FP | Engineered FGFR2 Fusion | 8 | 70 |
Data summarized from a study where cell viability was assessed after 72-hour treatment.[1][3] this compound-Neg is a negative control compound.
Table 2: In Vitro Degradation Activity of this compound
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| CCLP1 | FGFR1 | 4.35 | 85 |
| KATO III | FGFR2 | 70 | 74 |
DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) were determined by immunoblot analysis after treatment with this compound.[1][8]
Mandatory Visualizations
References
- 1. 2.3. Determination of IC50 Values [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 5. FGFR2 Controls Growth, Adhesion and Migration of Nontumorigenic Human Mammary Epithelial Cells by Regulation of Integrin β1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DGY-09-192 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, offering a powerful tool for studying the roles of these receptors in various cellular processes, particularly in oncology research.[1][4] this compound exhibits preferential degradation of FGFR1 and FGFR2 over other members of the FGFR family, such as FGFR3 and FGFR4.[1][3]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, protein degradation, and downstream signaling pathways.
Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The molecule simultaneously binds to FGFR1 or FGFR2 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the FGFR, marking it for degradation by the proteasome. This degradation-based mechanism is distinct from traditional kinase inhibition and can offer a more sustained suppression of signaling pathways.[1]
Data Presentation
In Vitro Activity of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. This data highlights the compound's potency in inducing degradation and inhibiting cell proliferation.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of this compound
| Cell Line | Target | DC₅₀ (nM) | Treatment Duration (h) |
| CCLP1 | FGFR1 | 4.35 | 16 |
| KATO III | FGFR2 | 70 | 6 |
| NCI-H1581 | FGFR2 | 30-70 | Not Specified |
| KATO III | FGFR1 | 50-150 | Not Specified |
Data compiled from multiple sources.[4][5]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of this compound
| Cell Line | IC₅₀ (nM) | Treatment Duration (days) | Notes |
| KATO III | 1 | 3 | FGFR2 amplification |
| CCLP-FP | 8 | 3 | Engineered FGFR2-PHGDH fusion |
| CCLP1 | 17 | 3 | FGFR1 overexpression |
| ICC13-7 | 40 | 10 | Endogenous FGFR2-OPTN fusion |
| RBE | >10,000 | 3 | No FGFR abnormalities |
| SNU1079 | >10,000 | 3 | No FGFR abnormalities |
Data compiled from multiple sources.[1]
Experimental Protocols
General Guidelines for Handling this compound
Reconstitution and Storage:
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to prepare a stock solution of high concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For daily use, fresh dilutions in cell culture medium are recommended.
Cell Culture Treatment:
-
Culture cells to the desired confluency.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubate the cells for the desired period as determined by the specific assay.
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for assessing the anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the this compound dilutions and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blotting for FGFR Degradation and Signaling Pathway Analysis
This protocol is designed to assess the degradation of FGFR1/2 and the phosphorylation status of downstream signaling proteins like FRS2 and ERK.[6]
Materials:
-
Cells of interest treated with this compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time (e.g., 6, 16, or 24 hours), wash the cells with ice-cold PBS.[6]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation or changes in phosphorylation.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the signaling pathway it targets.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DGY-09-192 Treatment in KATO III Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader targeting Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). It operates through a mechanism that couples the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FGFR1/2. In cancer cells with FGFR2 amplification, such as the human gastric cancer cell line KATO III, proliferation is highly dependent on FGFR2 kinase activity. This compound has demonstrated significant anti-proliferative effects in these cells by effectively degrading the FGFR2 protein and inhibiting downstream signaling pathways. These notes provide detailed protocols for evaluating the efficacy of this compound in KATO III cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in KATO III cells.
| Parameter | Value | Treatment Time | Assay | Reference |
| Anti-proliferative IC₅₀ | 1 nM | 72 hours | CellTiter-Glo® | [1] |
| Degradation DC₅₀ | 70 nM | 6 hours | Immunoblot Analysis | [1] |
| Maximum Degradation (Dₘₐₓ) | 74% | 6 hours | Immunoblot Analysis | [1] |
Table 1: Potency and Efficacy of this compound in KATO III Cells
| Treatment Concentration | Treatment Time | Experiment | Observed Effect | Reference |
| 1 µM | 24 hours | Immunoblot Analysis | Potent degradation of full-length FGFR2 protein. | [1] |
| 100 nM | 16 hours | Immunoblot Analysis | Effective degradation of FGFR1 (in other cell lines, demonstrating selectivity). | [1] |
| Various (dose-titration) | 6 hours | Immunoblot Analysis | Dose-dependent degradation of FGFR2. The hook effect was not observed until concentrations above 5 µM. | [1] |
| 50 nM | 4 or 8 hours | Immunoblot Analysis | Durable suppression of downstream FGFR2 signaling (phosphorylation of FRS2 and ERK). | [1] |
Table 2: Effective Concentrations of this compound in KATO III Cell Experiments
Mechanism of Action: FGFR2 Degradation Pathway
This compound functions as a Proteolysis-Targeting Chimera (PROTAC). One end of the molecule binds to the target protein, FGFR2, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of FGFR2, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated FGFR2 degradation.
Downstream Signaling Inhibition
The degradation of FGFR2 by this compound leads to the suppression of its downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation.
Caption: Inhibition of FGFR2 downstream signaling by this compound.
Experimental Protocols
Cell Culture
KATO III cells (ATCC HTB-103) should be cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells grow in suspension with a tendency to form clumps. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for a 96-well plate format and is based on the quantification of ATP, which indicates metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
KATO III cells
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed KATO III cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate. Include wells with medium only for background measurement.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.
Immunoblot Analysis for FGFR2 Degradation
This protocol details the detection of FGFR2 protein levels following treatment with this compound.
Materials:
-
KATO III cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGFR2, anti-p-FRS2, anti-p-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis: a. Seed KATO III cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 6 or 24 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-FGFR2) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation (DC₅₀).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
KATO III cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed KATO III cells in 6-well plates. Once they reach the desired density, treat them with various concentrations of this compound for 24-48 hours. Include vehicle-treated and positive controls.
-
Cell Harvesting: a. Collect both floating and adherent cells. For adherent portions, use gentle trypsinization. b. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
KATO III cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Treat KATO III cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: a. Harvest cells and wash once with PBS. b. Resuspend the cell pellet in 500 µL of PBS. c. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. d. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for FGFR2-amplified gastric cancers. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its mechanism of action and anti-cancer efficacy in KATO III cells. Consistent application of these methods will facilitate the generation of robust and reproducible data, contributing to the further development of this novel FGFR2 degrader.
References
Application Notes and Protocols for DGY-09-192 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGY-09-192 is a potent and selective bivalent degrader that specifically targets Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2 for proteasomal degradation.[1][2] By coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively induces the ubiquitination and subsequent degradation of FGFR1/2, leading to the suppression of downstream oncogenic signaling pathways.[1] This targeted protein degradation approach has demonstrated significant anti-proliferative activity in various cancer models, including gastric, cholangiocarcinoma, and estrogen receptor-positive (ER+) breast cancer.[1][3][4] Notably, this compound has shown promise in in vivo xenograft models, where it has been shown to induce the degradation of a clinically relevant FGFR2 fusion protein and contribute to tumor regression.[1][4][5] These application notes provide a detailed experimental protocol for the use of this compound in xenograft models to evaluate its anti-tumor efficacy and pharmacodynamic effects.
Introduction
Aberrant activation of FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in a variety of human cancers. While FGFR inhibitors have shown clinical efficacy, their use can be limited by dose-limiting toxicities and the development of resistance. This compound, a Proteolysis Targeting Chimera (PROTAC), offers an alternative therapeutic strategy by inducing the selective degradation of FGFR1 and FGFR2.[1] This approach has the potential to overcome some of the limitations of traditional kinase inhibitors. The following protocols and data provide a framework for preclinical evaluation of this compound in xenograft models.
Data Presentation
While specific tumor growth inhibition percentages from the primary literature were not publicly available, the following table summarizes the key in vivo pharmacodynamic and pharmacokinetic parameters of this compound.
| Parameter | Cell Line | Xenograft Model | Dosage and Administration | Key Findings | Reference |
| Pharmacodynamics | CCLP1-FGFR2-PHGDH | Subcutaneous | 20 or 40 mg/kg, IP, QD for 6 days | Dose-dependent reduction in FGFR2-PHGDH protein levels and phosphorylation of FRS2 and ERK1/2 in tumor tissues. | Du et al., 2021 |
| Pharmacokinetics | N/A | Mouse | 1 mg/kg IV, 3 mg/kg IP, 10 mg/kg PO (single dose) | Half-life (T1/2) of ~5 hours with low clearance via IV and IP routes. Negligible oral bioavailability. | Du et al., 2021 |
| Efficacy | ER+/FGFR1-amplified patient tissue | Patient-Derived Xenograft (PDX) | Not specified | Combination with fulvestrant (B1683766) resulted in complete cell growth arrest and tumor regression. | Selective degradation of FGFR1/2 overcomes antiestrogen (B12405530) resistance... |
Experimental Protocols
Cell Line and Culture
The CCLP1 cell line engineered to express an FGFR2-PHGDH fusion protein is a suitable model for studying the in vivo activity of this compound.
-
Cell Line: CCLP1-FGFR2-PHGDH
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animals: Female athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Culture CCLP1-FGFR2-PHGDH cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals for tumor growth.
-
Drug Preparation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be minimized.
-
Dosing and Administration:
-
Once the tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 20 or 40 mg/kg via intraperitoneal (IP) injection once daily (QD) for a specified duration (e.g., 6 days for pharmacodynamic studies).
-
The control group should receive the vehicle only.
-
Monitoring and Endpoints
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers two to three times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamic Analysis:
-
At the end of the treatment period (e.g., 4 hours after the last dose), euthanize the mice.
-
Excise the tumors and prepare tissue lysates for Western blot analysis to assess the levels of total and phosphorylated FGFR2, FRS2, and ERK1/2.
-
-
Efficacy Analysis:
-
For efficacy studies, continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Calculate the tumor growth inhibition (TGI) if applicable.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to FGFR1/2 degradation.
Experimental Workflow for this compound in Xenograft Models
Caption: Experimental workflow for evaluating this compound in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
DGY-09-192 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader (PROTAC) that targets Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2) for ubiquitination and subsequent proteasomal degradation. By coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound offers a powerful tool for studying the therapeutic potential of FGFR1/2 degradation in various cancer models. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical and Storage Properties
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Data |
| Molecular Weight | 1017.04 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
| Storage (Solid) | Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Keep dry and protected from light. |
| Storage (DMSO Stock) | Store aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to one month. |
Note: PROTAC molecules like this compound generally exhibit poor aqueous solubility. It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in aqueous buffers or cell culture media for final experimental concentrations. Avoid repeated freeze-thaw cycles of stock solutions.
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, inducing the degradation of FGFR1 and FGFR2. It physically links these receptors to the VHL E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation effectively downregulates downstream signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival in FGFR-dependent cancers.
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 1017.04 g/mol ), add 98.3 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Experimental Workflow
Protocol 1: Western Blot for FGFR1/2 Degradation
This protocol is designed to assess the degradation of FGFR1/2 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell line with known FGFR1 or FGFR2 expression (e.g., KATO III for FGFR2).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-p-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of FGFR1/2 to the loading control.
Expected Outcome: A dose- and time-dependent decrease in the protein levels of FGFR1/2 should be observed in cells treated with this compound. A corresponding decrease in the phosphorylation of downstream signaling proteins like FRS2 and ERK1/2 is also expected.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Opaque-walled 96-well plates.
-
This compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Include wells with medium only for background measurement.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Expected Outcome: this compound is expected to decrease the viability of FGFR-dependent cancer cells in a dose-dependent manner.
Preparation for In Vivo Experiments
Vehicle Formulation: Due to the poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. While a specific formulation for this compound has not been detailed in the provided search results, a common vehicle for similar compounds in preclinical studies is a mixture of:
-
5-10% DMSO
-
10-25% PEG400 or Solutol HS 15
-
Remaining volume with saline or PBS
It is highly recommended to perform a small-scale formulation test to ensure the solubility and stability of this compound in the chosen vehicle before preparing a large batch for animal studies.
Dosing: this compound has been administered to mice via intravenous (IV), intraperitoneal (IP), and oral routes.
-
IV: 1 mg/kg
-
IP: 3 mg/kg and 20-40 mg/kg once daily.
-
Oral: 10 mg/kg (Note: this compound has negligible oral bioavailability).
Summary of In Vitro and In Vivo Data
| Parameter | Cell Line/Model | Value |
| IC50 | KATO III | 1 nM (72h) |
| CCLP1 | 17 nM (72h) | |
| ICC13-7 | 40 nM (10d) | |
| CCLP-FP | 8 nM (72h) | |
| DC50 | KATO III (FGFR2) | 70 nM (6h) |
| CCLP1 (FGFR1) | 4.35 nM (16h) | |
| In Vivo Dose | Mouse Xenograft | 20-40 mg/kg, IP, once daily |
Note: IC50 and DC50 values can vary depending on the cell line and experimental conditions.
These application notes and protocols are intended to serve as a guide for researchers using this compound. Optimization of protocols for specific experimental setups is recommended.
Application Notes and Protocols: Monitoring DGY-09-192-Mediated FGFR Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and 2 (FGFR2).[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4.[1][3] This targeted degradation approach offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling.[4][5] These application notes provide a detailed protocol for utilizing Western blotting to monitor the degradation of FGFR1 and FGFR2 in response to this compound treatment.
Mechanism of Action of this compound
This compound induces the degradation of FGFR1 and FGFR2 through the ubiquitin-proteasome system. The molecule brings the target protein (FGFR1/2) into close proximity with the CRL2VHL E3 ligase complex, leading to the transfer of ubiquitin molecules to the receptor. This polyubiquitination marks the receptor for recognition and degradation by the 26S proteasome.
Experimental Data Summary
The following table summarizes the degradation potential of this compound on FGFR2 in KATO III cells after a 6-hour treatment, as determined by Western blot analysis.
| Concentration of this compound | DC50 (nM) | Dmax (%) |
| Titration | 70 | 74 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.[1]
Western Blot Protocol for Monitoring FGFR Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in FGFR1 and FGFR2 protein levels.
Materials and Reagents
-
Cell Lines: KATO III (gastric cancer) or CCLP1 (cholangiocarcinoma) cells, which have been shown to be responsive to this compound.[1]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or similar.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Primary Antibodies:
-
Rabbit anti-FGFR1
-
Rabbit anti-FGFR2
-
Mouse or Rabbit anti-GAPDH or anti-α-Tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Enhanced Chemiluminescence (ECL) Substrate
-
SDS-PAGE Gels and Electrophoresis Apparatus
-
PVDF or Nitrocellulose Membranes and Transfer Apparatus
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Seed the chosen cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control. For initial experiments, a treatment of 100 nM this compound for 24 hours is a good starting point.[1]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FGFR1 or anti-FGFR2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the FGFR band intensity to the corresponding loading control band intensity.
Expected Results
A successful experiment will show a dose- and time-dependent decrease in the protein levels of FGFR1 and/or FGFR2 in cells treated with this compound compared to the vehicle-treated control. The loading control protein levels should remain consistent across all lanes. To confirm that the degradation is proteasome-dependent, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib).[1] This co-treatment is expected to rescue the degradation of FGFR1/2.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 4. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for Cell Viability Assays with DGY-09-192
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3][4] As a proteolysis-targeting chimera (PROTAC), this compound functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, resulting in potent anti-proliferative activity in cancer cells dependent on FGFR signaling.[1][6] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound induces the degradation of FGFR1 and FGFR2 in a VHL-dependent manner.[1] By selectively degrading these receptor tyrosine kinases, this compound effectively inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK-ERK and PI3K-AKT pathways.[5][7][8] This targeted degradation offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling.[6]
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Assay Duration |
| KATO III | Gastric Cancer | FGFR2 Amplification | 1 | 72 hours |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | 17 | 3 days |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | 40 | 10 days |
| CCLP-FP | Cholangiocarcinoma | Engineered FGFR2 Fusion | 8 | 3 days |
| CAMA1 | Breast Cancer | ER+/FGFR1-amplified | >100 nM (modest effect alone) | Not Specified |
| MDA-MB-134 | Breast Cancer | ER+/FGFR1-amplified | >100 nM (modest effect alone) | Not Specified |
Data compiled from published studies.[1][3][8][9]
Table 2: Degradation Potency of this compound
| Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Duration |
| FGFR1 | CCLP1 | 4.35 | 85 | 16 hours |
| FGFR2 | KATO III | 70 | 74 | 6 hours |
DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data from published studies.[1][8]
Experimental Protocols
A widely used and robust method for assessing cell viability following treatment with this compound is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][3]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound
-
This compound-Neg (negative control)
-
BGJ398 (parental FGFR inhibitor)
-
Cancer cell lines of interest (e.g., KATO III, CCLP1)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in a volume of 100 µL.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, this compound-Neg, and BGJ398 in culture medium. It is recommended to prepare a 2X concentration stock of each compound dilution.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).[1]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the cell viability assay.
Caption: Simplified FGFR signaling pathway targeted by this compound.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DGY-09-192-Mediated FGFR Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of DGY-09-192, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). Detailed protocols for in vitro experiments are outlined to enable researchers to effectively study the kinetics and optimal treatment duration for this compound-induced degradation of its target proteins.
Introduction to this compound
This compound is a bivalent degrader that functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of FGFR1 and FGFR2. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to FGFR1/2. This ternary complex formation (this compound : VHL : FGFR1/2) leads to the polyubiquitination of the FGFR protein, marking it for degradation by the 26S proteasome.[1][2][3][4][5][6][7] This targeted degradation approach offers a powerful tool for studying the roles of FGFR1 and FGFR2 in various cellular processes and for the potential development of therapeutics for FGFR-driven cancers.[1][2][5][6][8]
Mechanism of Action and Signaling Pathway
This compound induces the degradation of FGFR1 and FGFR2, which in turn suppresses downstream signaling pathways. A key consequence of FGFR1/2 degradation is the reduction in the phosphorylation of FRS2 at Y196 and ERK1/2 at T202/Y204.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols: Synergistic Inhibition of ER+ Breast Cancer with DGY-09-192 and Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine resistance remains a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. One key mechanism of resistance involves the upregulation of alternative signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway. FGFR1 amplification and activating mutations in FGFR1/2 are associated with resistance to antiestrogen (B12405530) therapies.[1][2][3] This document provides detailed application notes and protocols for the combined use of DGY-09-192, a selective FGFR1/2 degrader, and fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), to overcome antiestrogen resistance in ER+/FGFR1-amplified breast cancer.
This compound is a proteolysis-targeting chimera (PROTAC) that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the selective degradation of FGFR1 and FGFR2.[4] Fulvestrant binds to the estrogen receptor, inhibiting its dimerization and promoting its degradation.[5] The combination of these two degraders offers a novel therapeutic strategy to synergistically suppress the proliferation of resistant ER+ breast cancer cells.[2][6]
Mechanism of Action
The combination of this compound and fulvestrant targets two key signaling pathways implicated in ER+ breast cancer progression and endocrine resistance.
-
This compound: This PROTAC selectively induces the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, including both membrane-bound and nuclear forms.[6] This leads to the suppression of downstream signaling pathways, including FRS2, AKT, and ERK1/2 phosphorylation.[6]
-
Fulvestrant: As a SERD, fulvestrant binds to the estrogen receptor (ERα), leading to its degradation. This blocks estrogen-dependent gene transcription, a primary driver of ER+ breast cancer growth.[5]
The dual degradation of FGFR1/2 and ERα addresses a key mechanism of acquired resistance where cancer cells become dependent on FGFR signaling following endocrine therapy.
Signaling Pathway Diagram
Caption: Dual degradation of FGFR1/2 by this compound and ERα by fulvestrant.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and fulvestrant.
Table 1: In Vitro Efficacy of this compound and Fulvestrant Combination
| Cell Line | Genetic Alteration | Treatment | Concentration | Effect | Reference |
| CAMA1 | ER+/FGFR1-amplified | This compound | 50-100 nM | Strong FGFR1 degradation and suppression of downstream signaling (pFRS2, pAKT, pERK1/2) | [6] |
| MDA-MB-134 | ER+/FGFR1-amplified | This compound | 50-100 nM | Strong FGFR1 degradation and suppression of downstream signaling (pFRS2, pAKT, pERK1/2) | [6] |
| CAMA1 | ER+/FGFR1-amplified | This compound + Fulvestrant | 500 nM (this compound) | Reversal of fulvestrant resistance and complete blockage of cell growth | [2][6] |
| MDA-MB-134 | ER+/FGFR1-amplified | This compound + Fulvestrant | Not Specified | Complete arrest of cell proliferation | [2] |
| EFM-19 | ER+/FGFR2K659E | Fulvestrant | Not Specified | Resistant to fulvestrant monotherapy | [2] |
| EFM-19 | ER+/FGFR2K659E | This compound | Not Specified | Degradation of mutant FGFR2 and marked inhibition of cell proliferation | [2] |
| MCF7 | ER+/FGFR1N546K (ectopic) | Fulvestrant | Not Specified | Induced resistance to fulvestrant | [2] |
| MCF7 | ER+/FGFR1N546K (ectopic) | This compound | Not Specified | Degradation of mutant FGFR1 and marked inhibition of cell proliferation | [2] |
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Model
| PDX Model | Genetic Alteration | Treatment Group | Dosage | Outcome | Reference |
| HCI-011 | ER+/FGFR1-amplified | This compound (monotherapy) | 40 mg/kg/day, i.p. | Delayed tumor growth | [2] |
| HCI-011 | ER+/FGFR1-amplified | Fulvestrant (monotherapy) | 5 mg/week, s.c. | Delayed tumor growth | [2] |
| HCI-011 | ER+/FGFR1-amplified | This compound + Fulvestrant | As above | Tumor regression in all mice (n=7) | [2] |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound and fulvestrant.
Protocol 1: Cell Viability and Proliferation Assay (Incucyte)
This protocol is for real-time monitoring of cell proliferation in response to treatment.
Materials:
-
ER+/FGFR1-amplified breast cancer cells (e.g., CAMA1, MDA-MB-134)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Fulvestrant (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
Incucyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound and fulvestrant in growth medium. For combination treatments, prepare a matrix of concentrations.
-
Include vehicle control (DMSO) wells. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the seeding medium and add 100 µL of the drug-containing medium to the respective wells.
-
-
Incucyte Analysis:
-
Place the plate inside the Incucyte system.
-
Set up the imaging schedule to capture phase-contrast images every 2-4 hours.
-
Use the Incucyte software to analyze cell confluence over time (e.g., 5-7 days).
-
-
Data Analysis:
-
Export the confluence data.
-
Plot percent confluence versus time for each treatment condition.
-
The combination effect can be assessed by comparing the growth curves of single agents versus the combination.[6]
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
ER+/FGFR1-amplified breast cancer cells
-
Complete growth medium
-
This compound and Fulvestrant
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound, fulvestrant, or the combination. Include a vehicle control.
-
Replenish the drug-containing medium every 3-4 days.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies form in the control wells.
-
-
Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 10 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well.
-
Stain for 15-20 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein levels and phosphorylation status.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FGFR1, anti-pFRS2, anti-pAKT, anti-pERK1/2, anti-ERα, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required. Treatment with 50-100 nM this compound for 4-24 hours is effective for FGFR1 degradation.[6]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 4: In Vivo Xenograft Study
This protocol describes the evaluation of the drug combination in a patient-derived xenograft (PDX) model.
Materials:
-
NOD scid gamma (NSG) mice (female)
-
ER+/FGFR1-amplified PDX tissue (e.g., HCI-011)
-
Slow-release estrogen pellets (if required for tumor growth)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Fulvestrant formulation for subcutaneous (s.c.) injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant small fragments of PDX tissue subcutaneously into the flank of NSG mice.
-
Supplement with an estrogen pellet if necessary for the specific PDX model.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Fulvestrant, Combination).
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.
-
Euthanize the mice and excise the tumors for endpoint analysis (e.g., weight, pharmacodynamic biomarker analysis by Western blot or IHC).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare tumor growth inhibition between the treatment groups. The combination of this compound and fulvestrant has been shown to induce tumor regression.[2]
-
Conclusion
The combination of the FGFR1/2 degrader this compound and the ER degrader fulvestrant presents a compelling therapeutic strategy for ER+, FGFR1-amplified breast cancer, particularly in the context of endocrine resistance. Preclinical data strongly suggest a synergistic anti-tumor effect both in vitro and in vivo. The protocols outlined in this document provide a framework for researchers to further investigate this promising combination therapy.
References
- 1. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DGY-09-192 in Antiestrogen Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiestrogen (B12405530) resistance is a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. A key mechanism driving this resistance involves the aberrant activation of receptor tyrosine kinases, particularly Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3] Amplification and activating mutations of FGFR1/2 are associated with resistance to antiestrogen therapies.[1][2][3] DGY-09-192 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to address this challenge.[1][2][4] It functions by inducing the selective degradation of FGFR1 and FGFR2, thereby overcoming resistance to antiestrogen agents.[1][2]
This compound is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This unique mechanism of action leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, effectively shutting down their downstream signaling pathways.[1][2][5] Notably, this compound demonstrates high selectivity for FGFR1/2, with minimal impact on FGFR3 and FGFR4, which may contribute to a better toxicity profile compared to non-selective FGFR inhibitors.[6][7][8]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying and overcoming antiestrogen resistance in cancer models.
Mechanism of Action
This compound overcomes antiestrogen resistance by selectively targeting and degrading FGFR1 and FGFR2. The process is initiated by the simultaneous binding of this compound to both FGFR1/2 and the VHL E3 ligase, forming a ternary complex. This proximity induces the polyubiquitination of FGFR1/2, marking it for degradation by the 26S proteasome. The degradation of FGFR1/2 leads to the suppression of downstream pro-survival signaling pathways, including the FRS2-AKT and ERK1/2 pathways.[3][5] In ER+/FGFR1-amplified breast cancer cells, this compound has been shown to degrade both membrane-bound and nuclear FGFR1, the latter of which is implicated in resistance to FGFR tyrosine kinase inhibitors.[5][9] By eliminating the driver of resistance, this compound re-sensitizes cancer cells to antiestrogen therapies like fulvestrant (B1683766).[1][2]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | FGFR Alteration | Parameter | Value | Reference |
| KATO III | Gastric Cancer | FGFR2 Amplification | IC50 (72h) | 1 nM | [6] |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | IC50 | 17 nM | [7] |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | IC50 | 40 nM | [7] |
| CCLP1-FP | Engineered Cholangiocarcinoma | FGFR2 Fusion | IC50 | 8 nM | [7] |
| KATO III | Gastric Cancer | FGFR2 Amplification | DC50 (6h) | 70 nM | [7] |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | DC50 | 4.35 nM | [6] |
| CAMA1 | ER+ Breast Cancer | FGFR1 Amplification | Effective Concentration for Degradation | 50-100 nM | [5][9] |
| MDA-MB-134 | ER+ Breast Cancer | FGFR1 Amplification | Effective Concentration for Degradation | 50-100 nM | [5][9] |
| MFE296 | Endometrial Cancer | FGFR2 N549K Mutation | - | - | [5][9] |
| EFM-19 | ER+ Breast Cancer | FGFR2 K659E Mutation | - | - | [5][9] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration.
In Vivo Efficacy of this compound
| Model | Cancer Type | FGFR Alteration | Treatment | Dosage | Outcome | Reference |
| Xenograft | Clinically Relevant FGFR2 Fusion | - | This compound | - | Induced degradation | [6][7][8] |
| CCLP1-FGFR2-PHGDH Xenograft | Cholangiocarcinoma | FGFR2 Fusion | This compound | 20 or 40 mg/kg, IP QD for 6 days | In vivo degradation | [6] |
| HCI-011 PDX | ER+ Breast Cancer | FGFR1 Amplification | This compound | 40 mg/kg daily | Induced FGFR1 degradation and blocked downstream signaling | [5] |
| ER+/FGFR1-amplified PDX | ER+ Breast Cancer | FGFR1 Amplification | This compound + Fulvestrant | 40 mg/kg/day, i.p. (this compound) + 5 mg/week, s.c. (Fulvestrant) | Tumor regression | [3] |
PDX: Patient-Derived Xenograft IP: Intraperitoneal QD: Once daily s.c.: Subcutaneous
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is to determine the anti-proliferative effect of this compound.
Materials:
-
This compound
-
ER+/FGFR1-amplified breast cancer cell lines (e.g., CAMA1, MDA-MB-134)
-
Fulvestrant
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and/or fulvestrant in complete medium.
-
Treat the cells with the compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: Western Blotting for FGFR1/2 Degradation
This protocol is to assess the degradation of FGFR1/2 and the inhibition of downstream signaling.
Materials:
-
This compound
-
ER+/FGFR1-amplified breast cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-FGFR1, anti-p-FGFR, anti-FRS2, anti-p-FRS2, anti-AKT, anti-p-AKT, anti-ERK1/2, anti-p-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with this compound at various concentrations (e.g., 50-100 nM) and for different time points (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 3: Colony Formation Assay
This protocol is to evaluate the long-term effect of this compound on cell proliferation and survival.
Materials:
-
This compound
-
ER+/FGFR1-amplified breast cancer cell lines
-
Fulvestrant
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with this compound (e.g., 500 nM), fulvestrant, or the combination.
-
Allow the cells to grow for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Wash away the excess stain, air dry the plates, and quantify the colonies.
Protocol 4: In Vivo Xenograft Studies
This protocol is to assess the anti-tumor efficacy of this compound in an animal model.
Materials:
-
This compound
-
Fulvestrant
-
Immunocompromised mice (e.g., NSG mice)
-
ER+/FGFR1-amplified patient-derived xenografts (PDXs) or cell line-derived xenografts
-
Calipers for tumor measurement
Procedure:
-
Implant tumor fragments or cells subcutaneously into the mice.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle, this compound, fulvestrant, combination).
-
Administer this compound (e.g., 40 mg/kg/day, i.p.) and fulvestrant (e.g., 5 mg/week, s.c.).
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blotting for FGFR1 degradation).
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a promising therapeutic agent for overcoming antiestrogen resistance in ER+ breast cancers with FGFR1/2 alterations. Its selective degradation of FGFR1/2 offers a targeted approach to inhibit the signaling pathways that drive resistance. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the potential of this compound in preclinical and translational studies. The synergistic effect observed when combining this compound with antiestrogens like fulvestrant highlights a potent therapeutic strategy for this patient population.[1][2][3]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: DGY-09-192 in FGFR Amplified Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of cancers, including breast, gastric, and cholangiocarcinoma. DGY-09-192 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to target and degrade FGFR1 and FGFR2.[2] This molecule consists of a pan-FGFR inhibitor, BGJ398, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By inducing the proximity of FGFR1/2 to the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of these receptors, offering a powerful therapeutic strategy for cancers dependent on FGFR signaling.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in FGFR amplified cancer cell lines.
Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate FGFR1 and FGFR2 proteins. The bifunctional nature of the molecule allows it to simultaneously bind to the kinase domain of FGFR1/2 and the VHL E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for recognition and degradation by the 26S proteasome.[4] This degradation-based mechanism provides a sustained suppression of FGFR signaling and can overcome resistance mechanisms associated with traditional kinase inhibitors.[3]
References
Application Notes and Protocols for Establishing a Dose-Response Curve for DGY-09-192
Audience: Researchers, scientists, and drug development professionals.
Introduction: DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2.[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, offering a powerful therapeutic strategy for cancers driven by aberrant FGFR signaling.[1][5]
Establishing a precise dose-response curve is critical for characterizing the potency and efficacy of this compound. This document provides detailed protocols for determining two key dose-response metrics:
-
Half-maximal Inhibitory Concentration (IC50): The concentration of this compound that inhibits a biological process (such as cell proliferation) by 50%.
-
Half-maximal Degradation Concentration (DC50): The concentration of this compound that results in 50% degradation of the target protein (FGFR1/2).
Mechanism of Action: this compound
This compound induces the degradation of its target proteins through the ubiquitin-proteasome system. The molecule simultaneously binds to FGFR1 or FGFR2 and the VHL E3 ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin molecules to the FGFR protein. The polyubiquitinated receptor is then recognized and degraded by the proteasome.
Quantitative Data Summary
Published studies have characterized the potency of this compound in various cancer cell lines dependent on FGFR signaling. The following table summarizes key IC50 and DC50 values.
| Parameter | Cell Line | Target/Process | Value | Citation |
| IC50 | KATO III (Gastric Cancer) | Anti-proliferation | 1 nM | [1] |
| IC50 | CCLP1 (Cholangiocarcinoma) | Anti-proliferation | 17 nM | [1] |
| IC50 | ICC13-7 (Cholangiocarcinoma) | Anti-proliferation | 40 nM | [1] |
| DC50 | CCLP1 (Cholangiocarcinoma) | FGFR1 Degradation | 4.35 nM | [1] |
| DC50 | KATO III (Gastric Cancer) | FGFR2 Degradation | 70 nM (at 6h) | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 via Cell Viability Assay
This protocol describes the use of a resazurin-based assay to measure the effect of this compound on cell viability and determine its anti-proliferative IC50. Metabolically active cells reduce the blue resazurin (B115843) dye to the pink, fluorescent resorufin.
Materials and Reagents:
-
FGFR-dependent cancer cell line (e.g., KATO III, CCLP1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue, alamarBlue)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[6]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 10 µM to 0.5 nM).[6]
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Treat each concentration in triplicate.
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the media-only wells (background) from all other measurements.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the background wells to 0% viability.
-
Plot the normalized percent viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[6]
-
Protocol 2: Determination of DC50 via Western Blot
This protocol is for quantifying the degradation of FGFR1 or FGFR2 in response to varying concentrations of this compound to determine the DC50.
Materials and Reagents:
-
Cell line expressing the target FGFR isoform
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
RIPA Lysis Buffer with fresh protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FGFR1 or anti-FGFR2, and a loading control (e.g., anti-β-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 5 µM to 1 nM) and a vehicle control (DMSO) for a fixed time (e.g., 6, 12, or 24 hours).[5]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-FGFR2) diluted in Blocking Buffer, typically overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[7]
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to FGFR and the loading control.
-
Normalize the FGFR band intensity to the loading control band intensity for each lane.
-
Plot the normalized FGFR protein level (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 value.
-
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols: DGY-09-192 and Negative Control DGY-09-192-Neg
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2] this compound-Neg serves as a crucial negative control for experiments involving this compound. While it retains the ability to bind to and inhibit FGFRs, a modification to its VHL ligand significantly diminishes its affinity for the VHL E3 ligase, thereby preventing it from inducing protein degradation.[1] This pairing of an active degrader and a non-degrading control allows for the specific interrogation of degradation-dependent cellular effects versus off-target or non-degradation-related activities of the parent FGFR inhibitor.
These application notes provide detailed protocols for the experimental use of this compound and this compound-Neg, enabling researchers to effectively utilize these chemical tools in their studies.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to FGFR1/2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] This trimolecular complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FGFR protein, marking it for degradation by the proteasome. This compound-Neg, with its impaired VHL binding, fails to induce this degradation, making it an ideal control to distinguish between the biological consequences of FGFR degradation versus FGFR inhibition.[1]
Data Presentation
In Vitro Kinase Inhibition
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 23.8 | 34 | 50.9 | 353 |
| This compound-Neg | Similar to this compound | Similar to this compound | Similar to this compound | Similar to this compound |
Data sourced from biochemical assays.[1][3][4]
Cellular Degradation and Anti-proliferative Activity
| Cell Line | Target | This compound DC50 (nM) | This compound IC50 (nM) | This compound-Neg IC50 (nM) |
| Kato III | FGFR2 | 70 | 1 | 77 |
| CCLP1 | FGFR1 | 4.35 | 17 | 232 |
| ICC13-7 | FGFR2 fusion | Not reported | 40 | 689 |
| CCLP-FP | FGFR2 fusion | Degradation at 50 nM | 8 | 70 |
DC50: concentration for 50% degradation. IC50: concentration for 50% inhibition of proliferation.[1][4]
Experimental Protocols
Protocol 1: Assessment of FGFR Degradation by Western Blot
This protocol details the procedure to evaluate the degradation of FGFR1/2 in cultured cells following treatment with this compound and this compound-Neg.
Materials:
-
This compound and this compound-Neg (resuspended in DMSO)
-
Cell lines expressing FGFR1 or FGFR2 (e.g., Kato III, CCLP1)
-
Complete cell culture medium
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FGFR1, anti-FGFR2, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with increasing concentrations of this compound, this compound-Neg, or a vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the anti-proliferative effects of this compound and this compound-Neg.
References
Measuring the Efficacy of DGY-09-192 in 3D Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGY-09-192 is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2).[1][2][3] As a proteolysis-targeting chimera (PROTAC), it functions by linking the pan-FGFR inhibitor BGJ398 to a ligand for the CRL2VHL E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2.[1][2][4][5] This mechanism offers a promising therapeutic strategy for cancers driven by aberrant FGFR signaling, such as certain types of gastric cancer, cholangiocarcinoma, and breast cancer.[2][6][7]
Three-dimensional (3D) cell culture models, including spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. These models are invaluable for assessing the efficacy of anti-cancer agents in a more physiologically relevant context. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in 3D cell culture models of relevant cancers.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of FGFR1 and FGFR2, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The primary pathways affected are the RAS-MAPK-ERK and PI3K-AKT pathways.[4][5]
Figure 1: Mechanism of action of this compound.
Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates a signaling cascade that activates the RAS-MAPK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. This compound-mediated degradation of FGFR1/2 abrogates this signaling cascade.
Figure 2: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D cell culture models. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: 3D Spheroid Formation of Cancer Cell Lines
This protocol describes the generation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., gastric: KATO III; cholangiocarcinoma: TFK-1; breast: MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Extracellular matrix (ECM) solution (e.g., Matrigel® or Geltrex™), optional for certain cell lines[8]
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density needs to be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.[9]
-
(Optional) For cell lines that do not readily form compact spheroids, supplement the cell suspension with a low concentration of ECM (e.g., 2% Matrigel®).[9]
-
Dispense the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroid formation typically occurs within 2-7 days.[9]
-
Monitor spheroid formation and growth daily using a light microscope.
Protocol 2: Drug Treatment of 3D Spheroids
Materials:
-
Established 3D spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add an equal volume of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours or longer).
Protocol 3: Assessment of Spheroid Viability (ATP Assay)
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to measure cell viability.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Viability Assay kit
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of medium in the well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 4: Assessment of Apoptosis (Caspase-3/7 Assay)
This protocol uses a commercially available caspase-3/7 assay (e.g., Caspase-Glo® 3/7 3D) to measure apoptosis.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent to each well equal to the volume of medium.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase-3/7 activity relative to the vehicle-treated control.
Protocol 5: High-Content Imaging and Analysis
High-content imaging allows for the quantitative analysis of various cellular parameters within the 3D spheroid structure.
Materials:
-
Treated 3D spheroids in an imaging-compatible 96-well plate
-
Fluorescent dyes for live/dead staining (e.g., Calcein-AM and Propidium Iodide)
-
Fixation and permeabilization buffers
-
Primary antibodies against FGFR1, FGFR2, and downstream signaling proteins (e.g., p-ERK)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system with confocal capabilities
Procedure:
-
Live/Dead Staining:
-
Add a cocktail of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to the wells.
-
Incubate according to the manufacturer's instructions.
-
Image the spheroids using a high-content imager.
-
-
Immunofluorescence Staining:
-
Carefully fix the spheroids in the wells with 4% paraformaldehyde.
-
Permeabilize the spheroids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the spheroids with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.
-
Wash the spheroids and acquire z-stack images using a confocal high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to segment the spheroids and individual cells.
-
Quantify parameters such as spheroid volume, number of live/dead cells, and the intensity of fluorescent signals for FGFR1/2 and downstream pathway proteins.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Spheroid Viability
| Cell Line | Treatment Concentration (nM) | Spheroid Viability (% of Control) ± SD |
| Gastric Cancer (KATO III) | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| Cholangiocarcinoma (TFK-1) | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| Breast Cancer (MDA-MB-231) | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Induction of Apoptosis by this compound in Spheroids
| Cell Line | Treatment Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| Gastric Cancer (KATO III) | 10 | |
| 100 | ||
| 1000 | ||
| Cholangiocarcinoma (TFK-1) | 10 | |
| 100 | ||
| 1000 | ||
| Breast Cancer (MDA-MB-231) | 10 | |
| 100 | ||
| 1000 |
Table 3: High-Content Imaging Analysis of this compound Treated Spheroids
| Cell Line | Treatment Concentration (nM) | Spheroid Volume (µm³) ± SD | Live Cell Count ± SD | Dead Cell Count ± SD | FGFR1 Intensity (a.u.) ± SD | p-ERK Intensity (a.u.) ± SD |
| Gastric Cancer (KATO III) | 100 | |||||
| Cholangiocarcinoma (TFK-1) | 100 | |||||
| Breast Cancer (MDA-MB-231) | 100 |
Experimental Workflow Diagram
Figure 3: Experimental workflow for assessing this compound efficacy.
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Organoids of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.com]
- 5. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Content Screening Using 3D cell cultures - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of Breast Cancer Spheroids to Evaluate Cytotoxic Response to an Anticancer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of DGY-09-192
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties and protocols for in vivo efficacy studies of DGY-09-192, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).
Introduction
This compound is a bivalent degrader that functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This mechanism induces the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, leading to the suppression of downstream signaling pathways.[1][2] this compound has demonstrated anti-proliferative activity in cancer cell lines driven by FGFR alterations and has shown in vivo target engagement and efficacy in a xenograft model.[2] These notes are intended to guide researchers in designing and executing in vivo studies with this compound.
Pharmacokinetic Properties
A pharmacokinetic study was conducted in mice to evaluate the profile of this compound following intravenous (IV), intraperitoneal (IP), and oral (PO) administration. The compound exhibits a relatively long half-life and low clearance when administered via IV and IP routes, although it has negligible oral bioavailability.[2]
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Half-life (T½) | ~5 hours | ~5 hours | - |
| Clearance | Low | Low | - |
| Oral Bioavailability | - | - | Negligible |
| Quantitative data summarized from in vivo mouse studies.[2] |
Experimental Protocols
Pharmacokinetic Analysis in Mice
This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
CD-1 mice (or other suitable strain)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the study.
-
Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final formulation should be sterile and appropriate for the chosen route of administration.
-
Dosing:
-
Intravenous (IV): Administer a single dose of 1 mg/kg via the tail vein.
-
Intraperitoneal (IP): Administer a single dose of 3 mg/kg via intraperitoneal injection.
-
Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½, clearance) using appropriate software.
In Vivo Target Engagement and Efficacy in a Xenograft Model
This protocol describes a study to evaluate the in vivo degradation of an FGFR2 fusion protein and the inhibition of downstream signaling by this compound in a tumor xenograft model.[2]
Materials:
-
CCLP1-FGFR2-PHGDH expressing cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound
-
Vehicle for formulation
-
Calipers for tumor measurement
-
Equipment for tissue homogenization and Western blotting
Procedure:
-
Tumor Implantation: Subcutaneously inject CCLP1-FGFR2-PHGDH cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly.
-
Treatment Initiation: When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound intraperitoneally once daily (QD) at doses of 20 mg/kg and 40 mg/kg for 6 consecutive days.[2] The control group receives an equivalent volume of the vehicle.
-
Tumor and Tissue Harvesting: Four hours after the final dose, euthanize the mice and harvest the tumors.
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates by homogenization.
-
Perform Western blot analysis on the tumor lysates to assess the protein levels of the FGFR2-PHGDH fusion protein.
-
Evaluate the phosphorylation status of downstream signaling proteins, such as FRS2 and ERK1/2, by Western blotting using phospho-specific antibodies.
-
-
Data Analysis: Quantify the protein bands and compare the levels of the target proteins and their phosphorylated forms between the treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo xenograft efficacy study.
References
Troubleshooting & Optimization
optimizing DGY-09-192 concentration for maximum degradation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of DGY-09-192 to achieve maximum degradation of its target proteins, Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bivalent degrader, commonly known as a Proteolysis-targeting chimera (PROTAC). It functions by linking the target protein (FGFR1 or FGFR2) to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This mechanism allows this compound to catalytically induce degradation, eliminating the target protein rather than just inhibiting it.
Q2: What are DC50 and Dmax, and why are they important for optimization?
A2:
-
DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein. It is a key measure of the compound's potency. For example, this compound has a DC50 of 4.35 nM for FGFR1 in CCLP1 cells and 70 nM for FGFR2 in KATO III cells.[4]
-
Dmax (Maximum Degradation) is the maximum percentage of protein degradation achievable with this compound. It measures the efficacy of the compound. For instance, the Dmax for this compound is 85% for FGFR1 in CCLP1 cells.[1][4]
Optimizing your experiment involves finding a concentration that achieves a desirable level of degradation (ideally near the Dmax) without inducing off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can I avoid it?
A3: The hook effect is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[5] This occurs because the high concentration of this compound favors the formation of separate binary complexes (this compound with FGFR1/2 or this compound with VHL) rather than the productive ternary complex (FGFR1/2-DGY-09-192-VHL) required for degradation. To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including lower nanomolar ranges, to identify the optimal concentration window before the hook effect begins.[5]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary between cell lines and experimental conditions. Published studies have used incubation times ranging from 6 to 24 hours.[4][6] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, near-DC50 concentration to determine the optimal endpoint for your specific model system.
Data Presentation: In Vitro Activity of this compound
The following table summarizes key quantitative data for this compound across different cell lines and targets.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC50 | FGFR1 | CCLP1 | 4.35 nM | [1][4] |
| Dmax | FGFR1 | CCLP1 | 85% | [1][4] |
| DC50 | FGFR2 | KATO III | 70 nM | [4] |
| Dmax | FGFR2 | KATO III | 74% | [4] |
| IC50 | FGFR2 | KATO III | 1 nM | [2][6] |
| IC50 | FGFR1 | CCLP1 | 17 nM | [1][6] |
| IC50 | FGFR2 Fusion | ICC13–7 | 40 nM | [1][6] |
Visualized Pathways and Workflows
Caption: Mechanism of Action for this compound mediated protein degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Poor Degradation Observed | 1. Suboptimal Concentration: Concentration is too low or high (Hook Effect).2. Incorrect Incubation Time: Time is too short for degradation to occur.3. Low E3 Ligase Expression: The cell line may not express sufficient levels of VHL.4. Compound Inactivity: Improper storage or handling of this compound. | 1. Perform a wide dose-response curve (e.g., 10-point, 3-fold dilutions from 10 µM to low nM) to identify the optimal range.[5][7]2. Conduct a time-course experiment (e.g., 4, 8, 16, 24h) to find the optimal endpoint.3. Confirm VHL expression in your cell model via Western Blot or qPCR.4. Aliquot this compound upon receipt and store at -20°C or -80°C. Use fresh dilutions for each experiment. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Pipetting Errors: Inaccuracy in serial dilutions or treatment application.3. Edge Effects: Evaporation or temperature gradients in the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before plating. Visually inspect plates post-seeding.2. Use calibrated pipettes and perform serial dilutions carefully.3. Avoid using the outermost wells of the culture plate for the experiment; fill them with sterile PBS or media instead. |
| Degradation Observed, but No Downstream Effect (e.g., No change in cell viability) | 1. Redundant Signaling Pathways: Other pathways may compensate for the loss of FGFR signaling.2. Insufficient Degradation: Dmax is not high enough to elicit a biological response.3. Cell Model Resistance: The chosen cell line may not be dependent on FGFR1/2 signaling for survival. | 1. Investigate parallel signaling pathways. Consider combination treatments if appropriate.[8]2. Confirm Dmax is >70%. If not, re-optimize concentration and time.3. Verify the dependence of your cell line on the FGFR pathway using a known inhibitor (e.g., BGJ398). |
Experimental Protocols
Protocol: Dose-Response Curve for DC50/Dmax Determination
This protocol outlines the key steps for determining the degradation potency (DC50) and efficacy (Dmax) of this compound in a selected cancer cell line (e.g., KATO III).
-
Cell Culture:
-
Culture KATO III cells in the recommended medium until they reach ~80% confluency.
-
Seed cells into a 12-well or 24-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to prepare treatment concentrations. A common range is 10 µM down to 0.1 nM, including a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells for a fixed time, for example, 16 or 24 hours, at 37°C and 5% CO2.[5]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for FGFR1 or FGFR2.
-
Also, probe for a loading control protein (e.g., GAPDH, α-Tubulin, or β-actin) to ensure equal protein loading.[5]
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Express the normalized values as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[5]
-
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
DGY-09-192 not inducing FGFR degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with DGY-09-192, specifically when no degradation of the target proteins, Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2), is observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a bivalent degrader, also known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of FGFR1 and FGFR2.[1][2][3] It functions by simultaneously binding to an FGFR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination of the FGFR protein, marking it for degradation by the proteasome.[5]
Q2: What are the target proteins of this compound?
This compound preferentially induces the degradation of FGFR1 and FGFR2, including wild-type and fusion proteins, while largely sparing FGFR3 and FGFR4.[2][3][4]
Q3: What is the "hook effect" and could it explain the lack of degradation?
The hook effect is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. It is crucial to perform a dose-response experiment to determine the optimal concentration for degradation and to see if the lack of degradation is occurring at a high concentration that could be attributed to the hook effect.
Q4: Is there a negative control available for this compound?
Yes, a negative control compound, this compound-Neg, has been synthesized. It contains a mutated VHL ligand with significantly reduced binding affinity to VHL.[4] This control compound is expected to inhibit FGFR kinase activity similarly to this compound but should not induce FGFR degradation.[4]
Troubleshooting Guide: this compound Not Inducing FGFR Degradation
This guide provides a step-by-step approach to identify and resolve common issues when this compound fails to induce the degradation of FGFR1 or FGFR2.
Problem: No observable degradation of FGFR1/2 by Western Blot after this compound treatment.
Below is a troubleshooting workflow to diagnose the potential cause of the issue.
Step 1: Verify Compound Integrity and Handling
| Potential Issue | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh stock of the compound. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration and rule out the "hook effect". |
| Poor Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation. |
Step 2: Review Experimental Setup and Protocol
| Potential Issue | Recommended Action |
| Insufficient Treatment Time | The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing FGFR degradation. |
| Sub-optimal Cell Density | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment and harvesting, as this can affect cellular processes, including protein turnover. |
| Western Blotting Issues | Troubleshoot your Western blot protocol. This includes checking the quality of your antibodies, ensuring efficient protein transfer, and using appropriate blocking and washing steps. Include a positive control cell lysate known to express FGFR1/2. |
Step 3: Validate the Biological System
| Potential Issue | Recommended Action |
| Low or No FGFR1/2 Expression | Confirm the expression of FGFR1 and/or FGFR2 in your chosen cell line at the protein level using a validated antibody. Some cell lines may have very low or no endogenous expression of these receptors. |
| Low or No VHL E3 Ligase Expression | This compound requires the VHL E3 ligase to function. Verify the expression of VHL in your cell line at the protein or mRNA level. Some cancer cell lines, particularly renal cell carcinoma lines, may have mutations or deletions in the VHL gene, rendering them resistant to VHL-based degraders.[6] |
| Impaired Proteasome Function | If the proteasome is not functioning correctly, ubiquitinated proteins will not be degraded. This is uncommon but can be a factor. |
Step 4: Confirm the Mechanism of Action
If the above steps do not resolve the issue, it is crucial to perform experiments to confirm whether the degradation machinery is functional in your system.
| Experiment | Purpose | Expected Outcome if this compound is Functional |
| Negative Control Treatment | To confirm that the degradation is dependent on VHL binding. | This compound-Neg should not induce degradation of FGFR1/2. |
| Proteasome Inhibitor Rescue | To confirm that the protein loss is due to proteasomal degradation. | Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should "rescue" or prevent the this compound-induced degradation of FGFR1/2. |
Experimental Protocols
Proteasome Inhibitor Rescue Experiment
Objective: To determine if the lack of observed protein degradation is due to a failure of the proteasomal pathway.
Materials:
-
This compound
-
Proteasome inhibitor (e.g., MG132, Bortezomib)
-
Cell line of interest
-
Standard cell culture reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for Western blotting
Protocol:
-
Seed cells and allow them to adhere and reach the desired confluency.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Add this compound at the desired concentration to the proteasome inhibitor-treated cells and to a set of cells without the inhibitor.
-
Incubate for the determined optimal treatment time.
-
Lyse the cells and perform a Western blot to analyze the levels of FGFR1/2.
-
Data Analysis: Compare the levels of FGFR1/2 in the following conditions:
-
Vehicle control
-
This compound alone
-
Proteasome inhibitor alone
-
This compound + Proteasome inhibitor
-
A rescue of FGFR1/2 levels in the "this compound + Proteasome inhibitor" lane compared to the "this compound alone" lane indicates that the compound can induce ubiquitination, but the final degradation step is impaired.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the intended mechanism of action for this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting DGY-09-192 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the FGFR1/2 degrader, DGY-09-192.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of FGFR1/2, marking them for degradation by the proteasome. This targeted protein degradation leads to the suppression of downstream signaling pathways.
Q2: In what solvents is this compound soluble?
Q3: What are the recommended starting concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have shown potent activity at nanomolar concentrations. For example, the anti-proliferative IC50 in KATO III cells was reported to be 1 nM, and the DC50 (concentration for 50% degradation) for FGFR2 in the same cell line was 70 nM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Has this compound been used in in vivo studies?
Yes, this compound has been used in xenograft mouse models. It was administered via intraperitoneal (IP) injection. The pharmacokinetic properties after IP administration have been documented, showing a half-life of 4.25 hours and a clearance rate of 6.84 ml/min/kg.
Troubleshooting Insolubility Issues
Problem: I am observing precipitation of this compound in my experiments.
Precipitation of this compound can occur when preparing stock solutions, diluting them in aqueous media, or during long-term storage. This can lead to inaccurate dosing and unreliable experimental results. The following troubleshooting guide provides steps to address these issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| Anti-proliferative IC50 | 1 nM | KATO III | Published Literature |
| FGFR2 DC50 | 70 nM | KATO III | Published Literature |
| In Vivo Administration | Intraperitoneal (IP) | Xenograft Mouse Model | Published Literature |
| Half-life (T1/2) | 4.25 hours | Mouse | Published Literature |
| Clearance (CL) | 6.84 ml/min/kg | Mouse | Published Literature |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C or sonicate in a water bath for 5-10 minutes. e. Visually inspect the solution to confirm that no particulates are present. f. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. g. Store the aliquots at -80°C.
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
minimizing off-target effects of DGY-09-192
Technical Support Center: DGY-09-192
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing this compound, a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2.[1][2][3] This document includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help minimize and interpret off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bivalent degrader that functions as a PROTAC.[1] It is composed of the pan-FGFR inhibitor BGJ398 linked to a ligand that recruits the CRL2VHL E3 ubiquitin ligase.[2][3] By bringing FGFR1/2 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of these receptors, rather than simply inhibiting their kinase activity.[2][4] This degradation-based mechanism offers a distinct advantage over traditional small molecule inhibitors.[5]
Q2: How selective is this compound? What are its primary on- and off-targets?
A2: this compound is highly selective for the degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4.[2][4] This selectivity is noteworthy because the parent FGFR inhibitor, BGJ398, is known to inhibit all FGFR isoforms.[2][4] Quantitative mass spectrometry-based proteomics has identified PDE6D as a potential off-target protein for degradation.[2][4]
Q3: What is the recommended starting concentration for cell-based assays?
A3: The effective concentration of this compound is cell-line dependent. However, studies have shown potent anti-proliferative activity with IC50 values in the low nanomolar range (e.g., 1 nM in KATO III cells after 72 hours).[4] Degradation of FGFR1/2 has been observed at concentrations as low as 4.35 nM (DC50 in CCLP1 cells).[2][4] It is recommended to perform a dose-response curve, typically ranging from 1 nM to 1 µM, to determine the optimal concentration for your specific cell line and experimental endpoint. Using the lowest effective concentration is a key strategy to minimize potential off-target effects.[6]
Q4: How can I confirm that the observed phenotype is due to FGFR1/2 degradation and not off-target effects?
A4: A multi-pronged approach is recommended to validate that the observed effects are on-target.[6]
-
Use a Negative Control: Employ a structurally similar but inactive analog, such as this compound-Neg, which inhibits FGFR kinase activity but does not induce degradation.[4] This control helps to distinguish effects stemming from degradation versus kinase inhibition.[4]
-
Rescue Experiments: Pre-treatment with a proteasome inhibitor (e.g., bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) should rescue the degradation of FGFR2, confirming a proteasome-dependent mechanism.[4]
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down FGFR1 or FGFR2. The phenotype observed upon this compound treatment should be mimicked by the genetic knockdown of its targets.[6]
Q5: What is the stability of this compound in solution and how should it be stored?
A5: Like most small molecules, this compound should be stored as a stock solution in DMSO at -20°C or -80°C.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7][8] For long-term experiments, consider replenishing the media with fresh compound at regular intervals to maintain its effective concentration.[9]
Data Presentation
Table 1: In Vitro Activity of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | FGFR Status | Assay Type | Duration (h) | IC50 / DC50 (nM) |
| KATO III | FGFR2 Amplification | Anti-proliferation | 72 | 1 |
| CCLP1 | FGFR1 Overexpression | Anti-proliferation | 72 | 17 |
| ICC13-7 | FGFR2 Fusion | Anti-proliferation | 72 | 40 |
| CCLP-FP | Engineered FGFR2 Fusion | Anti-proliferation | 72 | 8 |
| CCLP1 | FGFR1 Overexpression | Degradation | 16 | 4.35 |
Data compiled from published studies.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound-mediated FGFR1/2 degradation.
Caption: A logical workflow for validating on-target vs. off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of FGFR1/2 observed | Compound Instability: Repeated freeze-thaw cycles or improper storage has degraded this compound. | Use a fresh aliquot of this compound. Prepare new stock solutions if necessary and store them at -80°C in single-use aliquots.[7] |
| Suboptimal Concentration/Time: The concentration or treatment duration is insufficient for the target cell line. | Perform a time-course (e.g., 2, 6, 16, 24 hours) and dose-response experiment (e.g., 1 nM to 1 µM) to determine optimal degradation conditions. | |
| Low VHL Expression: The cell line may have low endogenous levels of the VHL E3 ligase, which is required for this compound's mechanism. | Verify VHL expression levels in your cell line via Western Blot or qPCR. Consider using a cell line with known VHL expression as a positive control. | |
| High Cellular Toxicity Observed | Off-Target Effects: At high concentrations, this compound may degrade off-target proteins essential for cell survival.[8] | Titrate this compound to the lowest effective concentration that induces degradation of FGFR1/2.[6] Compare toxicity with the this compound-Neg control to see if the toxicity is degradation-dependent. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final DMSO concentration in your culture medium is low, ideally ≤ 0.1%.[8] Run a vehicle-only control to assess its baseline toxicity. | |
| Inconsistent Results Between Experiments | Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can alter cellular responses. | Standardize cell culture procedures. Use cells within a consistent range of passage numbers and ensure consistent plating density. Regularly test for mycoplasma contamination.[8] |
| Reagent Variability: Inconsistent preparation of stock solutions or assay reagents. | Calibrate pipettes regularly. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR2 Degradation
Objective: To quantify the degradation of endogenous FGFR2 in cells following treatment with this compound.
Methodology:
-
Cell Plating: Seed KATO III cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control this compound-Neg in culture medium. Treat cells for a specified time (e.g., 6 or 16 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FGFR2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize FGFR2 levels to the loading control.
Protocol 2: Proteasome-Dependent Rescue Assay
Objective: To confirm that this compound-induced degradation of FGFR2 is dependent on the proteasome.
Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Pre-treatment: Treat a subset of wells with a proteasome inhibitor (e.g., 1 µM Bortezomib) or a NEDD8-activating E1 enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours prior to adding this compound.[4]
-
This compound Treatment: Add this compound at a concentration known to cause degradation (e.g., 100 nM) to both the pre-treated and non-pre-treated wells. Include controls for vehicle only, this compound only, and proteasome inhibitor only.
-
Incubation and Lysis: Incubate for the desired duration (e.g., 6 hours).
-
Western Blot Analysis: Harvest cell lysates and perform Western blotting for FGFR2 as described in Protocol 1.
Interpretation: A rescue of FGFR2 degradation (i.e., higher levels of FGFR2 protein) in the cells pre-treated with the proteasome inhibitor compared to those treated with this compound alone confirms a proteasome-dependent mechanism.[4]
References
- 1. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the DGY-09-192 Hook Effect in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect observed in PROTAC experiments involving DGY-09-192.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of the typical sigmoidal curve.[1][2] Consequently, high concentrations of a PROTAC can paradoxically lead to a reduction in its degradation efficacy.[1]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]
Q3: What are the experimental consequences of the hook effect?
Q4: How does the stability of the ternary complex relate to the hook effect?
A4: The stability of the ternary complex is crucial for efficient protein degradation. Poor ternary complex stability can exacerbate the hook effect.[3] Conversely, positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[3] Biophysical assays can be used to assess the stability and cooperativity of the ternary complex.[3]
This compound Signaling and Degradation Pathway
Caption: this compound mediated degradation of FGFR1/2.
The Hook Effect Explained
Caption: Formation of binary vs. ternary complexes.
Troubleshooting Guide for this compound Hook Effect
This guide provides a systematic approach to identifying and mitigating the hook effect in your experiments with this compound.
| Problem | Likely Cause | Troubleshooting Steps |
| Dose-response curve is bell-shaped, with decreased FGFR1/2 degradation at high this compound concentrations. | You are observing the classic hook effect . | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular concentration range of this compound, particularly at higher concentrations (e.g., 100 nM to 100 µM).[1] 2. Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] |
| No FGFR1/2 degradation is observed at any tested concentration of this compound. | 1. Concentration range is too high or too low. 2. Issues with target engagement or ternary complex formation. 3. Sub-optimal experimental conditions. | 1. Test a Broader Concentration Range: Use a very wide range of this compound concentrations (e.g., 1 pM to 100 µM).[1] 2. Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both FGFR1/2 and VHL at sufficient levels.[1] 3. Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different this compound concentrations.[1] 4. Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal incubation time for maximal degradation.[1] |
| Biochemical assays show ternary complex formation, but no degradation is seen in cells. | 1. Poor cell permeability of this compound. 2. "Unproductive" ternary complex geometry in a cellular context. | 1. Evaluate Cell Permeability: Consider assessing the cell permeability of this compound using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][4] 2. Use Live-Cell Ternary Complex Assays: Employ techniques like NanoBRET™ to confirm ternary complex formation within a live-cell environment.[4][5] |
Troubleshooting Workflow
Caption: A logical workflow for addressing the hook effect.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Target/Cell Line | Value | Reference |
| DC50 | FGFR1 in CCLP1 cells | 4.35 nM | [6][7] |
| Dmax | FGFR1 in CCLP1 cells | 85% | [6][7] |
| DC50 | FGFR2 in KATO III cells | 70 nM | [7] |
| Dmax | FGFR2 in KATO III cells | 74% | [7] |
| IC50 | KATO III cells | 1 nM | [6][7][8][9] |
| IC50 | CCLP1 cells | 17 nM | [6][7][9] |
| IC50 | ICC13–7 cells | 40 nM | [6][7][9] |
| IC50 | CCLP-FP cells | 8 nM | [6][7][9] |
Experimental Protocols
Dose-Response Analysis by Western Blotting
This protocol outlines the steps to quantify the degradation of FGFR1/2 following treatment with this compound and to identify a potential hook effect.[1][2]
Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a wide range of serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with an appropriate buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against FGFR1 or FGFR2 and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.
-
Imaging and Densitometry: Image the blot using a chemiluminescence detector and quantify the band intensities.
-
Data Analysis: Normalize the target protein levels to the loading control and then to the vehicle control. Plot the normalized protein levels against the this compound concentration to visualize the dose-response curve and identify the hook effect.
Ternary Complex Formation Assay using NanoBRET™
This protocol describes a live-cell assay to measure the formation of the FGFR1/2-DGY-09-192-VHL ternary complex.[5][10]
Methodology:
-
Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the target protein (FGFR1 or FGFR2) with HiBiT in a cell line stably expressing LgBiT.
-
Transfection: Transfect the engineered cells with a plasmid encoding for HaloTag®-VHL.
-
Cell Plating and Labeling: Plate the cells and label with the HaloTag® NanoBRET™ ligand.
-
This compound Treatment: Add this compound at various concentrations to the cells.
-
Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the proximity of FGFR1/2-HiBiT and HaloTag®-VHL, confirming ternary complex formation.
-
Data Analysis: Plot the NanoBRET™ ratio against the this compound concentration. A bell-shaped curve may indicate the hook effect at the level of ternary complex formation.
In Vitro Ubiquitination Assay
This protocol outlines an in vitro assay to assess the ubiquitination of FGFR1/2 induced by this compound.
Methodology:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, VHL E3 ligase complex, recombinant FGFR1 or FGFR2, and biotinylated ubiquitin in an assay buffer.
-
PROTAC Addition: Add this compound at various concentrations to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The level of ubiquitinated FGFR1/2 can be detected by various methods, such as:
-
Western Blot: Stop the reaction with SDS-PAGE loading buffer, run the samples on a gel, and blot for FGFR1/2. A high molecular weight smear indicates poly-ubiquitination.
-
AlphaLISA/HTRF: Use specific antibodies to detect the ubiquitinated substrate in a plate-based format.
-
-
Data Analysis: Quantify the ubiquitination signal at each this compound concentration. This can help correlate the extent of ubiquitination with the degradation data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ternary Complex Formation [promega.com]
improving DGY-09-192 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of DGY-09-192, with a specific focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand that recruits the CRL2VHL E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of its target proteins, Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2).[3][5][6] this compound is highly selective for the degradation of FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, follow the guidelines below.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][7] A solubility of 10 mM in DMSO has been reported.[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of moisture, which can promote degradation of the compound.[8][9]
Q4: My this compound solution appears cloudy after dilution into my aqueous experimental buffer. What should I do?
A4: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[8] This indicates that the compound's solubility limit has been exceeded in the final aqueous solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its effect on the biological system.[8] However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to the final desired concentration.[7] Then, add this intermediate DMSO solution to your aqueous buffer.
-
Consider Solubilizing Agents: In some cases, the use of a small amount of a biocompatible surfactant or cyclodextrin (B1172386) in the final buffer can help to improve solubility. However, this should be carefully validated for its effects on your specific assay.
Troubleshooting Guide: Loss of this compound Activity in Solution
Issue: I am observing a decrease in the efficacy of this compound in my cell-based assays over time.
This could be due to the degradation of this compound in your experimental solution. The following steps will help you troubleshoot this issue.
Step 1: Assess Stock Solution Integrity
Before troubleshooting stability in aqueous solutions, it is essential to confirm the integrity of your DMSO stock solution.
-
Visual Inspection: Check for any color changes or precipitation in your stock solution upon thawing. If observed, discard the stock and prepare a fresh one.
-
Analytical Chemistry: The most definitive way to assess the integrity of your stock is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products would confirm instability.
Step 2: Evaluate Stability in Experimental Media
This compound may be unstable in aqueous buffers or cell culture media, especially at physiological temperatures (37°C).
-
Time-Course Stability Study: Prepare your working solution of this compound in your experimental buffer or cell culture medium. Incubate this solution at the same temperature and for the same duration as your experiment. At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its activity in a short-term functional assay. A decline in activity over time indicates instability in the medium.
-
Factors Affecting Stability:
-
pH: Highly acidic or alkaline conditions can catalyze the hydrolysis of susceptible functional groups. Maintain the pH of your solution within a stable range (typically pH 6-8).[8]
-
Light Exposure: Protect your solutions from light by using amber vials or wrapping them in aluminum foil, as some compounds are light-sensitive.[8][10]
-
Temperature: Higher temperatures accelerate chemical degradation. Prepare fresh dilutions for each experiment and avoid prolonged storage of working solutions at room temperature or 37°C.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.[8][9]
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
Objective: To quantitatively assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable C18 column
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare a fresh working solution of this compound in the aqueous buffer at the desired final concentration.
-
Immediately inject an aliquot into the HPLC to obtain the time-zero (T=0) chromatogram. This will serve as the baseline.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC.
-
Analyze the chromatograms to determine the percentage of intact this compound remaining at each time point by comparing the peak area of the parent compound to the T=0 sample.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of FGFR1/2.
Troubleshooting Workflow for this compound Instability
References
- 1. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 2. This compound|CAS 2504949-52-2|DC Chemicals [dcchemicals.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: DGY-09-192 Degradation Time Course Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation time course optimization of DGY-09-192, a potent and selective PROTAC degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to FGFR1 and FGFR2.[1] By bringing FGFR1/2 and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2. This leads to the suppression of downstream signaling pathways.
Q2: What are the key parameters to consider when designing a this compound degradation experiment?
A2: The key parameters to optimize for a successful degradation experiment include:
-
Dose-response: Determining the optimal concentration of this compound is crucial. This involves testing a wide range of concentrations to identify the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
Time course: Assessing the degradation of FGFR1/2 at different time points is necessary to understand the kinetics of this compound-mediated degradation.
-
Cell line selection: The choice of cell line is important, as the expression levels of FGFR1/2 and components of the ubiquitin-proteasome system can vary.
-
Controls: Including appropriate negative and positive controls is essential for validating the experimental results.
Q3: What are some suitable cell lines for studying this compound-mediated degradation of FGFR1/2?
A3: Several cancer cell lines with FGFR1 or FGFR2 alterations are suitable for these studies. KATO III (gastric cancer) and CCLP1 (cholangiocarcinoma) cell lines have been used in published studies with this compound. Other cell lines with known FGFR1/2 amplifications or fusions could also be considered.
Troubleshooting Guide
Issue 1: No or minimal degradation of FGFR1/2 is observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for observing maximal degradation. |
| Low E3 Ligase Expression | Confirm the expression of VHL in your chosen cell line by Western blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability of this compound | While this compound has shown in vivo activity, cell permeability can be a factor. If other troubleshooting steps fail, consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement in cells. |
| Compound Instability | Ensure proper storage of this compound stock solutions (e.g., at -80°C in DMSO) and prepare fresh dilutions for each experiment. |
| High Rate of Target Protein Synthesis | If the synthesis rate of FGFR1/2 is very high, it may counteract the degradation. This can be investigated by using a protein synthesis inhibitor like cycloheximide (B1669411) as a control. |
Issue 2: The "Hook Effect" is observed, with decreased degradation at higher concentrations.
| Potential Cause | Troubleshooting Step |
| Formation of Non-productive Binary Complexes | This is a known phenomenon with PROTACs. At high concentrations, this compound may form binary complexes with either FGFR1/2 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. |
| Data Analysis | Use a biphasic dose-response curve fitting model to accurately determine the DC50 and Dmax in the presence of a hook effect. |
| Experimental Design | Focus on the lower concentration range of your dose-response curve to identify the optimal window for maximal degradation. |
Issue 3: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and ensure cells are in a logarithmic growth phase before treatment. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of this compound dilutions. |
| Uneven Protein Loading in Western Blots | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein lysates. Normalize to a loading control like GAPDH or β-actin. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Cell Line | Reference |
| FGFR1 DC50 | 4.35 nM | CCLP1 | |
| FGFR1 Dmax | 85% | CCLP1 | |
| FGFR2 DC50 | 70 nM | KATO III | [2] |
| Anti-proliferative IC50 | 1 nM | KATO III |
Experimental Protocols
Protocol 1: this compound Degradation Time Course and Dose-Response Analysis by Western Blot
1. Cell Culture and Seeding:
- Culture KATO III or CCLP1 cells in their recommended growth medium (e.g., IMDM + 20% FBS for KATO III).
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- For dose-response experiments, serially dilute this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO).
- For time-course experiments, treat cells with an optimal concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
3. Cell Lysis:
- After treatment, wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
5. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
- Anti-FGFR1
- Anti-FGFR2
- Anti-phospho-FGFR (p-FGFR)
- Anti-FRS2
- Anti-ERK1/2
- Anti-phospho-ERK1/2 (p-ERK)
- Anti-GAPDH or Anti-β-actin (loading control)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate and an imaging system.
6. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the intensity of the target protein bands to the loading control.
- For dose-response curves, plot the normalized protein levels against the log of the this compound concentration and fit a curve to determine the DC50 and Dmax.
- For time-course experiments, plot the normalized protein levels against time.
Protocol 2: Ubiquitination Assay
1. Cell Treatment:
- Treat cells with this compound at the optimal degradation concentration.
- Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
- Lyse cells in a denaturing lysis buffer.
- Immunoprecipitate FGFR1 or FGFR2 using a specific antibody.
3. Western Blotting:
- Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
- Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on FGFR1/2.
Visualizations
Caption: Experimental workflow for this compound degradation time course optimization.
Caption: FGFR signaling pathway and the mechanism of this compound-mediated degradation.
References
addressing resistance to DGY-09-192 in cancer cells
Welcome to the technical support center for DGY-09-192, a bivalent degrader targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and 2 (FGFR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing resistance and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems encountered during experiments with this compound.
1. My cancer cells are showing reduced sensitivity or resistance to this compound. What are the possible causes and how can I investigate them?
-
Possible Cause 1: Pre-existing or acquired mutations in FGFR. this compound is a proteolysis-targeting chimera (PROTAC) that utilizes the pan-FGFR inhibitor BGJ398 to bind to FGFR. Consequently, mutations in the FGFR kinase domain that confer resistance to BGJ398 are also likely to cause resistance to this compound.[1]
-
Troubleshooting:
-
Sequence the FGFR1 and FGFR2 genes in your resistant cell lines to identify any known or novel mutations.
-
Test the sensitivity of your cells to the parent inhibitor BGJ398. If the cells are resistant to BGJ398, it is highly probable that this is the cause of resistance to this compound.
-
Consider combination therapies. In cases of antiestrogen (B12405530) resistance in ER+ breast cancer with FGFR1/2 alterations, combining this compound with an ERα degrader like fulvestrant (B1683766) has been shown to be effective.[2][3]
-
-
-
Possible Cause 2: Alterations in the VHL E3 ligase pathway. this compound relies on the CRL2VHL E3 ligase complex to ubiquitinate and degrade FGFR1/2.[1][4] Any disruption in this pathway can lead to reduced efficacy.
-
Troubleshooting:
-
Verify VHL expression levels in your cell lines via Western blot or qPCR.
-
Confirm the functionality of the ubiquitin-proteasome system. Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound. A rescue of FGFR1/2 degradation would indicate that the upstream degradation machinery is intact and that the issue may lie elsewhere.[1][5]
-
Use a negative control compound. A compound like this compound-Neg, which has a mutated VHL ligand, should not induce FGFR2 degradation.[1] Comparing its effect to this compound can confirm VHL-dependent degradation.
-
-
-
Possible Cause 3: Off-target effects or compensatory signaling. The anti-proliferative effects of this compound are not solely dependent on FGFR1/2 degradation, as it still possesses pan-FGFR inhibitory activity.[1] Cancer cells might develop resistance by upregulating alternative survival pathways.
-
Troubleshooting:
-
Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells.
-
Explore combination therapies targeting these identified compensatory pathways.
-
-
2. I am not observing the expected degradation of FGFR1/2 after this compound treatment. What could be wrong?
-
Troubleshooting Steps:
-
Confirm the optimal concentration and treatment duration. A dose titration and time-course experiment are crucial. Significant FGFR2 degradation has been observed within 4 hours of treatment.[6]
-
Check cell line dependency. Ensure your cell line has aberrant FGFR1 or FGFR2 signaling (e.g., amplification, fusion, or activating mutations), making it dependent on these receptors.[1][2]
-
Verify compound integrity. Ensure this compound has been stored correctly and is not degraded.
-
Perform a proteasome inhibitor rescue experiment. As mentioned above, co-treatment with a proteasome inhibitor should block degradation and lead to the accumulation of FGFR1/2 if the initial steps of PROTAC function are working.[1][5]
-
3. How does the anti-proliferative activity of this compound compare to its parent inhibitor, BGJ398?
This compound may not always show superior anti-proliferative activity compared to BGJ398.[1] While it induces degradation, its pan-FGFR inhibitory activity is retained. The key advantage of this compound lies in its potential for sustained target suppression and its selectivity for degrading FGFR1 and FGFR2 over FGFR3 and FGFR4.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from published studies.
Table 1: Anti-proliferative Activity (IC50) of this compound and Controls
| Cell Line | FGFR Alteration | This compound IC50 (nM) | This compound-Neg IC50 (nM) | Reference |
| KATO III | FGFR2 Amplification | 1 | 77 | [1][6] |
| CCLP1 | FGFR1 Overexpression | 17 | 232 | [6] |
| ICC13-7 | FGFR2 Fusion | 40 | 689 | [6] |
| CCLP1-FP | Engineered FGFR2 Fusion | 8 | 70 | [6] |
Table 2: Degradation Potency (DC50) of this compound
| Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| CCLP1 | FGFR1 | 4.35 | 85 | Not Specified | [1] |
| KATO III | FGFR2 | 70 | 74 | 6 | [6] |
Experimental Protocols
Protocol 1: Western Blotting for FGFR1/2 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 5 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include vehicle control (e.g., DMSO) and a negative control (this compound-Neg). For rescue experiments, pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[5]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against FGFR1, FGFR2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat cells with a serial dilution of this compound, BGJ398, and this compound-Neg. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1]
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of action of this compound leading to FGFR1/2 degradation.
Caption: Troubleshooting workflow for addressing this compound resistance.
Caption: Simplified FGFR signaling pathway and the point of intervention by this compound.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
DGY-09-192 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DGY-09-192, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping to ensure experimental consistency and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| High Variability in FGFR1/2 Degradation | Cell Line Specific Factors: Different cell lines may have varying levels of the VHL E3 ligase, which is recruited by this compound to ubiquitinate and degrade FGFR1/2.[1][2] Lower VHL expression can lead to reduced degradation efficiency. | 1. Confirm VHL Expression: Before starting your experiment, verify the expression level of VHL in your chosen cell line via Western blot or qPCR. 2. Select Appropriate Cell Lines: If possible, use cell lines known to have robust VHL expression. 3. Control for Passage Number: Use cells with a consistent and low passage number, as E3 ligase expression can change over time in culture. |
| Inconsistent Compound Activity: this compound is a complex molecule, and its stability in solution can affect its activity. Improper storage or handling can lead to degradation of the compound itself. | 1. Aliquot and Store Properly: Upon receipt, dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration, create single-use aliquots, and store them at -80°C to minimize freeze-thaw cycles. 2. Freshly Dilute: Prepare working dilutions of this compound from a fresh aliquot for each experiment. 3. Check Solubility: Ensure the compound is fully dissolved in your final culture medium. Precipitates can lead to inaccurate dosing. | |
| "Hook Effect" Observed in Dose-Response Curves | Ternary Complex Disruption: At very high concentrations, PROTACs like this compound can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of binary complexes (this compound with either FGFR1/2 or VHL) that are less effective at forming the productive ternary complex required for degradation.[3] | 1. Optimize Concentration Range: Perform a wide dose-response curve to identify the optimal concentration range for maximal degradation. The hook effect for this compound has been observed at concentrations above 5 µM.[3] 2. Use a Negative Control: Include a negative control compound, such as this compound-Neg, which binds to FGFR but not to VHL, to confirm that the observed effect is due to degradation and not just target inhibition.[1] |
| Unexpected Off-Target Effects | Known Off-Target Binding: Quantitative proteomics has identified PDE6D as a potential off-target of this compound.[1][3][4] While this compound is highly selective for FGFR1/2 degradation, off-target binding could contribute to unexpected phenotypes.[1][3] | 1. Monitor Off-Target Levels: If you observe unexpected results, consider assessing the protein levels of PDE6D in your experimental system. 2. Use Multiple Controls: Compare the effects of this compound with its parent FGFR inhibitor (BGJ398) and the negative control (this compound-Neg) to dissect degradation-dependent versus inhibition-dependent effects.[1] |
| Inconsistent In Vivo Efficacy | Pharmacokinetic Properties: this compound has a reported half-life of 5 hours with low clearance when administered via intraperitoneal (IP) injection, but it has negligible oral bioavailability.[1] Inconsistent administration or timing of sample collection can lead to variable results. | 1. Route of Administration: For in vivo studies, use intraperitoneal (IP) injection as the recommended route of administration.[1] 2. Consistent Dosing and Timing: Adhere to a strict dosing schedule. For tumor xenograft studies, daily IP administration has been shown to be effective.[1][5] 3. Standardize Sample Collection: Collect tumor samples at a consistent time point after the final dose to ensure comparable levels of compound exposure and target degradation.[1] |
Frequently Asked Questions (FAQs)
General
What is this compound?
This compound is a bivalent degrader, also known as a PROTAC (Proteolysis Targeting Chimera). It is designed to selectively induce the degradation of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][6]
How does this compound work?
This compound functions by simultaneously binding to both FGFR1/2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the E3 ligase into close proximity with FGFR1/2, leading to the ubiquitination of the receptors and their subsequent degradation by the proteasome.[1][2]
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
interpreting unexpected results with DGY-09-192
Welcome to the technical support center for DGY-09-192. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this potent and selective FGFR1/2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to selectively induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2).[1][2][3] It functions by simultaneously binding to FGFR1/2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of FGFR1/2, marking it for degradation by the proteasome.[1][4]
Q2: What are the primary applications of this compound?
This compound is primarily used in cancer research to study the effects of FGFR1/2 degradation in various cancer models, particularly those with FGFR genetic alterations such as amplifications or fusions.[1][3][5] It has shown anti-proliferative activity in gastric cancer and cholangiocarcinoma cells.[1][3][5]
Q3: How selective is this compound?
This compound preferentially induces the degradation of FGFR1 and FGFR2 while largely sparing FGFR3 and FGFR4.[1][2][3][5] However, quantitative mass spectrometry-based proteomics has identified PDE6D as a potential off-target.[1][5][6]
Q4: Is there a negative control for this compound?
Yes, a negative control compound, this compound-Neg, is available. This compound features a modification to the VHL-binding ligand, which significantly reduces its affinity for VHL.[1] Consequently, this compound-Neg retains the ability to bind to FGFR but does not induce its degradation, making it an excellent control for distinguishing degradation-dependent effects from off-target effects of the parent molecule.[1]
Troubleshooting Guide
Issue 1: No or incomplete degradation of FGFR1/2.
Possible Cause 1: Suboptimal Concentration (The "Hook Effect")
PROTACs can exhibit a phenomenon known as the "hook effect," where degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (this compound with either FGFR1/2 or VHL) instead of the productive ternary complex (FGFR1/2-DGY-09-192-VHL).
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation. A typical starting point for cellular use is around 1 µM, but the optimal concentration may vary depending on the cell line and experimental conditions.[6]
Possible Cause 2: Insufficient Incubation Time
Protein degradation is a time-dependent process. It's possible that the incubation time is not long enough to observe a significant reduction in FGFR1/2 levels.
-
Solution: Conduct a time-course experiment, treating cells with the optimal concentration of this compound and harvesting them at various time points (e.g., 2, 4, 8, 16, and 24 hours) to determine the optimal degradation window.
Possible Cause 3: Low VHL Expression
The efficacy of this compound is dependent on the expression of its recruited E3 ligase, VHL. If the cell line used has very low endogenous levels of VHL, degradation of FGFR1/2 will be inefficient.
-
Solution: Confirm the expression of VHL in your cell line using Western blotting or qPCR. If VHL expression is low, consider using a different cell line with higher VHL expression or overexpressing VHL.
Possible Cause 4: Issues with Compound Integrity
Improper storage or handling of this compound can lead to its degradation and loss of activity.
-
Solution: Ensure that this compound is stored as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh dilutions from a stock solution for each experiment.
Issue 2: High cell viability despite apparent FGFR1/2 degradation.
Possible Cause 1: Redundant Signaling Pathways
Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibition of the primary target.
-
Solution: Investigate the activation of other receptor tyrosine kinases or downstream signaling pathways (e.g., EGFR, MET, PI3K/Akt, MAPK) in the presence of this compound. Combination therapies targeting these bypass pathways may be necessary.
Possible Cause 2: Off-Target Effects of this compound
While this compound is selective, it may have off-target effects that could influence cell viability independently of FGFR1/2 degradation.
-
Solution: Use the negative control, this compound-Neg, in parallel with this compound. If this compound-Neg shows similar effects on cell viability without degrading FGFR1/2, it suggests that the observed phenotype is not solely due to FGFR1/2 degradation.
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions
Differences in cell passage number, confluency, and media composition can all contribute to experimental variability.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. Use the same batch of media and supplements for all related experiments.
Possible Cause 2: Instability of this compound in Solution
This compound may not be stable in aqueous media for extended periods.
-
Solution: Prepare fresh dilutions of this compound in pre-warmed cell culture media immediately before adding it to the cells. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | FGFR1 | 23.8 nM | [7] |
| FGFR3 | 50.9 nM | [7] | |
| FGFR4 | 353 nM | [7] | |
| DC50 | FGFR1 (CCLP1 cells) | 4.35 nM | [1] |
| FGFR2 (KATO III cells) | Two-digit nM | [1] | |
| Antiproliferative IC50 | KATO III cells | 1 nM | [1] |
| CCLP1 cells | 17 nM | [1] | |
| ICC13-7 cells | 40 nM | [1] | |
| CCLP-FP cells | 8 nM | [1] |
Table 2: Antiproliferative Activity of this compound vs. Negative Control
| Cell Line | This compound IC50 | This compound-Neg IC50 | Fold Change | Reference |
| KATO III | 1 nM | 77 nM | 77 | [1] |
| CCLP1 | 17 nM | 232 nM | 13.6 | [1] |
| ICC13-7 | 40 nM | 689 nM | 17.2 | [1] |
| CCLP-FP | 8 nM | 70 nM | 8.75 | [1] |
Experimental Protocols
Western Blotting for FGFR1/2 Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, this compound-Neg, and a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against FGFR1, FGFR2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, this compound-Neg, and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 values.
Visualizations
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Assessing DGY-09-192 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the toxicity of DGY-09-192 in normal, non-cancerous cells. This compound is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2.[1] This document offers frequently asked questions, troubleshooting guides for common experimental assays, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in normal cells?
A1: this compound is a targeted agent designed to selectively degrade FGFR1 and FGFR2.[1] Therefore, its cytotoxic effects are primarily observed in cells dependent on FGFR1/2 signaling. Studies have shown that cancer cell lines lacking FGFR activation are largely insensitive to this compound, with IC50 values greater than 10 µM.[2] This suggests that normal cells with basal levels of FGFR1/2 expression and no dependency on this pathway for survival should exhibit low sensitivity to this compound. However, direct toxicity testing on a panel of normal, non-cancerous cell lines is recommended to confirm this for your specific cell type of interest.
Q2: How does the mechanism of action of this compound relate to its potential toxicity in normal cells?
A2: this compound is a proteolysis-targeting chimera (PROTAC) that links the pan-FGFR inhibitor BGJ398 to a ligand for the VHL E3 ubiquitin ligase.[2] This bifunctional molecule brings FGFR1 and FGFR2 into proximity with the cell's ubiquitin-proteasome system, leading to their degradation. In normal cells with low or absent FGFR1/2 expression, the primary target of this compound is not present at high levels, which is predicted to result in minimal off-target effects and low toxicity. The on-target effects in normal tissues that express FGFR1/2 (e.g., phosphate (B84403) homeostasis) are potential sources of toxicity.[3]
Q3: Are there known off-targets for this compound that could cause toxicity in normal cells?
A3: While this compound is highly selective for FGFR1 and FGFR2 degradation, like many targeted therapies, the potential for off-target effects exists. Researchers should consider assessing the impact on closely related kinases or other cellular pathways if unexpected toxicity is observed in normal cells.
Q4: What are the appropriate negative controls to use in my experiments?
A4: A crucial negative control is a compound structurally similar to this compound but inactive, such as this compound-Neg, if available. This helps to distinguish between on-target degradation-dependent effects and non-specific compound toxicity. Additionally, using a vehicle-only control (e.g., DMSO) is essential. For cell lines, it is advisable to include a positive control (a known cytotoxic agent) to ensure the assay is performing correctly.
Q5: Should I expect similar toxicity profiles for this compound and its parent FGFR inhibitor, BGJ398 (infigratinib)?
A5: Not necessarily. While this compound is derived from BGJ398, its mechanism of action is different (degradation vs. inhibition).[2] This can lead to different efficacy and toxicity profiles. For instance, PROTACs can sometimes be effective at lower concentrations than their parent inhibitors. Common adverse events associated with FGFR inhibitors like infigratinib (B612010) include hyperphosphatemia, stomatitis, and fatigue.[4] While these provide an indication of potential on-target toxicities, direct testing of this compound in relevant normal cell models is necessary.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of this compound in a panel of cancer cell lines with varying FGFR status. This data can serve as a reference for designing experiments in normal cells. Note the significantly lower potency in cell lines without FGFR abnormalities.
| Cell Line | Cancer Type | FGFR Status | This compound IC50 (nM) | Reference |
| KATO III | Gastric Cancer | FGFR2 Amplification | 1 | [2] |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | 17 | [2] |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | 40 | [2] |
| CCLP-FP | Cholangiocarcinoma | Engineered FGFR2 Fusion | 8 | [2] |
| RBE | Biliary Cancer | No FGFR Abnormalities | >10,000 | [2] |
| SNU1079 | Biliary Cancer | No FGFR Abnormalities | >10,000 | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
2. Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
1. Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
2. Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
3. Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | - Contamination of media or reagents.- Phenol (B47542) red in the medium can interfere with absorbance readings. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay. |
| Low absorbance readings | - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Increase incubation time with MTT (can be up to 4 hours).- Ensure complete dissolution of formazan by gentle mixing and allowing sufficient time. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" due to evaporation in outer wells.- Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate, or fill them with sterile PBS.- Ensure thorough but gentle mixing at each step. |
CellTiter-Glo® Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low luminescent signal | - Cell seeding density is too low.- Incomplete cell lysis.- Reagent was not at room temperature. | - Optimize cell seeding density.- Ensure proper mixing after adding the reagent.- Allow the reagent and plate to equilibrate to room temperature before use. |
| High background luminescence | - Contamination of media or reagents with ATP.- High cell density in control wells. | - Use fresh, sterile reagents and take care to avoid ATP contamination.- Optimize cell seeding density. |
| Signal instability | - Temperature fluctuations.- Reading the plate too soon or too late after reagent addition. | - Maintain a consistent temperature during the assay.- Adhere to the recommended 10-minute incubation time before reading. |
Visualizations
FGFR1/2 Signaling Pathway
Caption: Simplified FGFR1/2 signaling pathway and the point of intervention by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General experimental workflow for assessing the cytotoxicity of this compound in normal cells.
References
optimizing DGY-09-192 delivery in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo delivery of DGY-09-192, a bivalent degrader of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a type of bivalent degrader. It functions by coupling the pan-FGFR inhibitor BGJ398 to a ligand that recruits the CRL2-VHL E3 ubiquitin ligase.[1][2][3] This brings the E3 ligase into close proximity with FGFR1 and FGFR2, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] While it is a potent inhibitor of all FGFR isoforms, it selectively degrades FGFR1 and FGFR2, largely sparing FGFR3 and FGFR4.[1][5][6]
Q2: What are the primary applications of this compound in animal models?
A2: this compound is primarily used in preclinical animal models, particularly xenograft models, to study the therapeutic effect of selective FGFR1/2 degradation. It has shown potent anti-proliferative activity in cancer cells dependent on FGFR2, such as certain gastric cancers and cholangiocarcinomas.[1][2] It has been successfully used to induce degradation of clinically relevant FGFR2 fusion proteins in xenograft models.[1][3]
Q3: What is the recommended route of administration for this compound in mice?
A3: Based on pharmacokinetic studies, intravenous (IV) and intraperitoneal (IP) injections are the recommended routes of administration.[1] Oral administration is not advised as this compound exhibits negligible oral bioavailability.[1]
Q4: What kind of anti-tumor activity has been observed with this compound in animal models?
A4: In a CCLP1-FGFR2-PHGDH xenograft model, intraperitoneal administration of this compound led to a dose-dependent reduction in FGFR2-PHGDH protein levels. This was accompanied by decreased phosphorylation of downstream signaling markers FRS2 and ERK1/2 in the tumor tissue.[5]
Troubleshooting Guide
Issue 1: Poor or inconsistent efficacy in oral administration studies.
-
Cause: this compound has negligible oral bioavailability, meaning it is not well absorbed into the bloodstream when administered orally.[1]
-
Solution: Switch to an alternative administration route. Pharmacokinetic data supports the use of intraperitoneal (IP) or intravenous (IV) injections for systemic exposure.[1] For the published xenograft study, IP administration was used.[5]
Issue 2: Difficulty dissolving this compound for in vivo formulation.
-
Cause: Like many PROTACs, this compound is a large molecule with poor aqueous solubility. Stock solutions are typically prepared in DMSO.[2]
-
Solution: A common strategy for in vivo formulation of poorly soluble compounds is to use a vehicle system. While the exact vehicle for the this compound xenograft study is not detailed in the primary publication, a multi-component system is often required.
-
First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock.
-
For the final formulation, dilute the DMSO stock in a mixture of agents such as PEG300, Tween 80, and saline or PBS. A typical vehicle might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Crucially, it is essential to perform a vehicle tolerability study in your animal model before initiating the efficacy experiment.
-
Issue 3: Reduced efficacy at very high concentrations (the "Hook Effect").
-
Cause: The "hook effect" is a phenomenon common to PROTACs where efficacy decreases at high concentrations. This occurs because at very high concentrations, the PROTAC molecule can independently bind to the target protein (FGFR1/2) and the E3 ligase, forming binary complexes rather than the productive ternary complex required for degradation.
-
Solution: Perform a dose-response study to identify the optimal concentration range for degradation. In vitro data for this compound shows the hook effect was not observed until concentrations exceeded 5 µM.[1][5] Your in vivo dose should be carefully selected to achieve plasma and tumor concentrations that are on the effective part of the dose-response curve.
Issue 4: Observed off-target effects.
-
Cause: Quantitative mass spectrometry has identified PDE6D as a potential off-target for degradation by this compound.[1][5] This is a known off-target for some VHL-based degraders due to its large lipophilic binding pocket.[1]
-
Solution:
-
Acknowledge this potential off-target in your experimental design and data interpretation.
-
Use the negative control compound, this compound-Neg, which is mentioned in the literature.[1][5] This compound is structurally related but does not induce degradation, helping to distinguish between effects caused by FGFR2 degradation and other potential off-target activities.
-
Confirm target engagement and downstream pathway modulation (e.g., p-FRS2, p-ERK) in your model to ensure the observed phenotype is linked to the intended mechanism.[5]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 1017.04 g/mol | [2] |
| Formula | C₄₉H₅₉Cl₂N₁₁O₇S | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Appearance | Solid | [2] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Route of Admin. | Dose | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (h*ng/mL) | Bioavailability (%) |
| IV | 1 mg/kg | 5.0 | 382 | 1145 | N/A |
| IP | 3 mg/kg | 5.3 | 417 | 2589 | 75% |
| Oral | 10 mg/kg | N/A | 38 | 275 | <1% |
| Data adapted from the primary publication.[1][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Model
This protocol is a generalized methodology based on the study published by Du et al.[1][5]
-
Animal Model: Female athymic nude mice are inoculated with a cancer cell line expressing the target of interest (e.g., CCLP1 cells engineered to express FGFR2-PHGDH fusion protein). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Mice are randomized into vehicle control and treatment groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the final dosing solution on each day of administration. A suggested vehicle is a mixture of Kolliphor HS 15 and PBS. Note: The original paper does not specify the exact vehicle; researchers should optimize and validate a suitable vehicle.
-
-
Dosing Regimen:
-
Administer this compound via intraperitoneal (IP) injection.
-
Published doses are 20 mg/kg or 40 mg/kg, administered once daily (QD) for a specified treatment period (e.g., 6 days for pharmacodynamic studies).[5]
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
-
Endpoint Analysis (Pharmacodynamics):
-
Four hours after the final dose, euthanize the animals.
-
Excise tumors and prepare protein lysates.
-
Perform immunoblot analysis to measure the levels of the target protein (e.g., FGFR2-PHGDH) and downstream signaling markers (e.g., p-FRS2, p-ERK, total FRS2, total ERK) to confirm target degradation and pathway inhibition.
-
Visualizations
Caption: Mechanism of action for this compound-mediated FGFR1/2 degradation.
Caption: General experimental workflow for optimizing this compound delivery.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Pan-FGFR Inhibitors: DGY-09-192 vs. BGJ398
A new frontier in FGFR-targeted therapies is emerging with the development of potent and selective inhibitors. This guide provides a comprehensive comparison of two significant pan-FGFR inhibitors: BGJ398 (Infigratinib), a conventional ATP-competitive inhibitor, and DGY-09-192, a novel proteolysis-targeting chimera (PROTAC) derived from BGJ398. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, potency, selectivity, and resistance profiles, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | BGJ398 (Infigratinib) |
| Mechanism of Action | Induces proteasomal degradation of FGFR1 and FGFR2.[1] | ATP-competitive inhibitor of FGFR1, 2, and 3.[2][3][4] |
| Primary Targets | Preferential degradation of FGFR1 and FGFR2.[1][5] | Potent inhibition of FGFR1, FGFR2, and FGFR3.[2][3][6] |
| Selectivity | Spares FGFR3 and FGFR4 from degradation.[1] | Less active against FGFR4 and shows some off-target activity against other kinases.[2] |
| Resistance Profile | May overcome resistance mediated by certain FGFR kinase domain mutations.[7][8] | Resistance can develop through mutations in the FGFR kinase domain or activation of bypass signaling pathways like Akt.[9][10][11][12] |
Quantitative Performance: A Data-Driven Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and BGJ398.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | FGFR1 | 23.8[13] |
| FGFR2 | 34 | |
| FGFR3 | 50.9[13] | |
| FGFR4 | 353[13] | |
| BGJ398 | FGFR1 | 0.9[2][3][6] |
| FGFR2 | 1.4[2][3][6] | |
| FGFR3 | 1[2][3][6] | |
| FGFR4 | 60[2][3][6] | |
| VEGFR2 | 180[2] | |
| c-Kit | 750[2] | |
| LYN | 300[2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Value (nM) | Target Context |
| This compound | KATO III | Anti-proliferative IC50 | 1[1][14] | FGFR2 Amplification |
| CCLP1 | Anti-proliferative IC50 | 17[14] | FGFR1 Overexpression | |
| ICC13-7 | Anti-proliferative IC50 | 40[14] | FGFR2 Fusion | |
| CCLP-FP | Anti-proliferative IC50 | 8[14] | Engineered FGFR2 Fusion | |
| KATO III | Degradation DC50 | 70[5] | FGFR2 | |
| CCLP1 | Degradation DC50 | 4.35[5] | FGFR1 | |
| BGJ398 | RT112 | Anti-proliferative IC50 | 5 | FGFR3-TACC3 Fusion |
| RT4 | Anti-proliferative IC50 | 30 | Wild-type FGFR3 Overexpression | |
| SW780 | Anti-proliferative IC50 | 32 | Wild-type FGFR3 Overexpression | |
| JMSU1 | Anti-proliferative IC50 | 15 | Wild-type FGFR3 Overexpression |
Mechanism of Action: Inhibition vs. Degradation
BGJ398 functions as a traditional small molecule inhibitor, competing with ATP for binding to the kinase domain of FGFRs.[2][3][4] This reversible binding blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.
This compound, on the other hand, operates through a novel mechanism of targeted protein degradation.[1] As a PROTAC, it acts as a bridge between an E3 ubiquitin ligase (specifically CRL2^VHL^) and the target proteins, FGFR1 and FGFR2.[15] This proximity facilitates the ubiquitination of the receptors, marking them for destruction by the proteasome.[16][17][18][] This event-driven, catalytic process can lead to a more profound and sustained pathway inhibition compared to occupancy-driven inhibitors.
References
- 1. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 4. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective degradation of FGFR1/2 overcomes antiestrogen resistance in ER+ breast cancer with FGFR1/2 alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. PROTACs revolutionize small molecule drugs | CAS [cas.org]
A Comparative Guide to FGFR-Targeting PROTACs: DGY-09-192 and Other Key Degraders
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers and drug development professionals focused on Fibroblast Growth Factor Receptor (FGFR) driven cancers, several PROTACs have been developed to induce the degradation of these key oncogenic drivers. This guide provides a comparative analysis of DGY-09-192 with other notable FGFR PROTACs, namely BR-cpd7 and LC-MB12, presenting key performance data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance Comparison of FGFR PROTACs
This compound, BR-cpd7, and LC-MB12 are all potent degraders of FGFR proteins, yet they exhibit distinct profiles in terms of their selectivity for FGFR isoforms and the E3 ligase they recruit for targeted degradation. This compound and BR-cpd7 are designed to degrade both FGFR1 and FGFR2, while LC-MB12 shows a preference for FGFR2.[1][2][3][4][5][6][7] This differential selectivity could have significant implications for their therapeutic application and potential side-effect profiles.
A key structural difference lies in the E3 ligase ligand they employ. This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] In contrast, both BR-cpd7 and LC-MB12 utilize a ligand that recruits Cereblon (CRBN), another well-characterized E3 ligase.[3][5][6] The choice of E3 ligase can influence the degradation efficiency, substrate specificity, and potential for off-target effects.
The following tables summarize the available quantitative data for these three FGFR PROTACs. It is important to note that a direct, head-to-head comparison is challenging as the data is derived from different studies that may have utilized varied experimental conditions.
Table 1: Degradation Performance of FGFR PROTACs
| Compound | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Treatment Time |
| This compound | FGFR1 | VHL | CCLP1 | 4.35 nM | 85% | 16 h |
| FGFR2 | VHL | KATO III | 70 nM | 74% | 6 h | |
| BR-cpd7 | FGFR1/2 | CRBN | DMS114 | ~10 nM | Not Reported | 24 h |
| LC-MB12 | FGFR2 | CRBN | KATO III | 11.8 nM | ~80% | 6 h |
Table 2: Anti-proliferative Activity of FGFR PROTACs
| Compound | Cell Line | IC50 | Treatment Time |
| This compound | KATO III | 1 nM | 72 h |
| CCLP1 | 17 nM | 72 h | |
| ICC13-7 | 40 nM | 72 h | |
| CCLP-FP | 8 nM | 72 h | |
| BR-cpd7 | DMS114 | Potent Inhibition | 5 days |
| LC-MB12 | KATO III | 29.1 nM | 72 h |
| SNU-16 | 3.7 nM | 72 h | |
| NCI-H716 | 3.2 nM | 72 h |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments used in the evaluation of FGFR PROTACs, based on standard laboratory practices.
Western Blotting for FGFR Degradation
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KATO III for FGFR2, CCLP1 for FGFR1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the FGFR PROTAC (e.g., this compound, BR-cpd7, or LC-MB12) for a specified duration (e.g., 6, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-FGFR1 or anti-FGFR2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR PROTAC for the desired period (e.g., 72 hours).
-
Assay Procedure: After the incubation period, allow the plate and its contents to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking to induce cell lysis. Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) value.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: DGY-09-192 Versus Conventional FGFR Kinase Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Novel PROTAC Degrader and Established Kinase Inhibitors for FGFR-Driven Breast Cancer
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in the proliferation and survival of various cancer cells, including a subset of breast cancers. Aberrations in FGFR genes, such as amplifications, mutations, and fusions, are key drivers of tumorigenesis and have emerged as promising therapeutic targets. This guide provides a detailed comparison of a novel therapeutic agent, DGY-09-192, a Proteolysis Targeting Chimera (PROTAC) degrader, with established FGFR kinase inhibitors—erdafitinib, pemigatinib, infigratinib, and rogaratinib—in the context of breast cancer.
Executive Summary
This compound represents a paradigm shift from traditional kinase inhibition. Instead of merely blocking the kinase activity of FGFRs, it orchestrates their complete degradation. This is achieved by hijacking the cell's natural protein disposal machinery. This compound is a heterobifunctional molecule that binds to both FGFR1/2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptors.[1][2] This mechanism offers the potential for a more profound and sustained pathway inhibition compared to kinase inhibitors, which can be limited by factors such as the scaffolding functions of the inhibited protein and the development of resistance mutations.
This guide presents available preclinical data for this compound and a selection of FGFR kinase inhibitors, focusing on their activity in breast cancer models. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and conventional FGFR inhibitors lies in their mode of action.
This compound (PROTAC Degrader): This molecule induces the degradation of FGFR1 and FGFR2. It acts as a bridge between the target protein and an E3 ubiquitin ligase, leading to the target's destruction by the proteasome.[3][4] This approach can overcome resistance mechanisms associated with kinase inhibitors and may also eliminate non-catalytic functions of the receptor.
FGFR Kinase Inhibitors (Erdafitinib, Pemigatinib, Infigratinib, Rogaratinib): These are small molecules that bind to the ATP-binding pocket of the FGFR kinase domain, preventing the transfer of phosphate (B84403) and subsequent activation of downstream signaling pathways.[5][6][7] While effective, their action is reversible and can be overcome by mutations in the kinase domain or activation of bypass signaling pathways.
Comparative Efficacy in Breast Cancer Models
Direct comparative studies of this compound against a panel of FGFR kinase inhibitors in the same breast cancer models are limited. The following tables summarize the available quantitative data from various studies. It is important to note that experimental conditions, such as cell lines and assay duration, may vary between studies, which can influence the results.
In Vitro Anti-proliferative and Degradation Activity
| Compound | Breast Cancer Cell Line | FGFR Alteration | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference(s) |
| This compound | CAMA1 | ER+/FGFR1 amplified | Modest inhibition as single agent | - | - | [6] |
| MDA-MB-134 | ER+/FGFR1 amplified | Modest inhibition as single agent | - | - | [6] | |
| Erdafitinib | MDA-MB-453 | FGFR4 overexpressing | 44 | - | - | [8] |
| Pemigatinib | MDA-MB-453 | FGFR4 Y367C mutant | 73.7 | - | - | [6] |
| Infigratinib (BGJ398) | MDA-MB-134 | ER+/FGFR1 amplified | - | - | - | [9] |
| Rogaratinib | MFM-223 | FGFR2 overexpressing | 27 | - | - | [10] |
| MDA-MB-453 | FGFR4 overexpressing | - | - | - | [10] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. -: Data not available in the searched sources.
In Vivo Anti-tumor Activity
| Compound | Breast Cancer Model | FGFR Alteration | Treatment | Outcome | Reference(s) |
| This compound + Fulvestrant | HCI-011 PDX | ER+/FGFR1 amplified | This compound (40 mg/kg/day, i.p.) + Fulvestrant (5 mg/week, s.c.) | Tumor regression in all mice (n=7) | [11] |
| Erdafitinib + Palbociclib + Fulvestrant | PDX model | ER+/FGFR1 amplified | Triple combination | Complete tumor regression in some animals | [12] |
| Infigratinib (BGJ398) | Hormone-resistant mammary cancer model | High FGFR1-3 expression | BGJ398 | Decreased number of mice with lung metastasis | [3] |
| Rogaratinib | PDX models | FGFR overexpressing | Rogaratinib | Strong efficacy in FGFR overexpressing models | [13] |
PDX: Patient-Derived Xenograft; i.p.: intraperitoneal; s.c.: subcutaneous.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[5][7][10][14]
-
Cell Seeding: Plate breast cancer cells (e.g., CAMA1, MDA-MB-134, MDA-MB-453) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or FGFR kinase inhibitor) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. qedtx.com [qedtx.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MDA-MB-134 breast carcinoma cells overexpress fibroblast growth factor (FGF) receptors and are growth-inhibited by FGF ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived xenograft culture-transplant system for investigation of human breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dbGaP Study [ncbi.nlm.nih.gov]
- 13. oncodesign-services.com [oncodesign-services.com]
- 14. Targeting FGFR with BGJ398 in Breast Cancer: Effect on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DGY-09-192 and Other Next-Generation FGFR Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with protein degradation technologies emerging as a powerful modality to overcome the limitations of traditional inhibitors. Within this space, degraders of Fibroblast Growth Factor Receptors (FGFRs), key drivers in various malignancies, are of significant interest. This guide provides a detailed comparative analysis of DGY-09-192, a notable FGFR degrader, alongside other prominent examples, LC-MB12 and BR-cpd7. We present a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action and Molecular Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound, LC-MB12, and BR-cpd7 are all PROTACs designed to target FGFRs, but they employ different E3 ligase recruiters, which can influence their degradation efficiency and selectivity.
This compound is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This design leads to the ubiquitination and subsequent proteasomal degradation of its target FGFRs.
LC-MB12 also utilizes a pan-FGFR inhibitor, BGJ398, but is coupled to a ligand that recruits the Cereblon (CRBN) E3 ligase.[4][5] This alternative E3 ligase engagement can result in a different degradation profile compared to VHL-recruiting PROTACs.
BR-cpd7 is another CRBN-recruiting PROTAC that employs the FGFR inhibitor BGJ398.[6][7][8] Its design focuses on achieving high selectivity for specific FGFR isoforms.
Comparative Preclinical Performance
The efficacy of these FGFR degraders has been evaluated in various preclinical models, providing key data on their potency, selectivity, and anti-cancer activity. The following tables summarize the available quantitative data for a side-by-side comparison.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Degrader | Target FGFR(s) | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| This compound | FGFR1, FGFR2 | VHL | KATO III (FGFR2 amp) | 70 | 74 | 1 |
| CCLP1 (FGFR1 OE) | 4.35 | 85 | 17 | |||
| ICC13-7 (FGFR2 fusion) | - | - | 40 | |||
| CCLP1-FP (FGFR2 fusion) | - | - | 8 | |||
| LC-MB12 | FGFR2 | CRBN | KATO III (FGFR2 amp) | 11.8 | ~90 | 29.1 |
| SNU-16 (FGFR2 amp) | - | - | 3.7 | |||
| NCI-H716 (FGFR2 amp) | - | - | 3.2 | |||
| BR-cpd7 | FGFR1, FGFR2 | CRBN | DMS114 (FGFR1 amp) | ~10 | - | - |
| KATO III (FGFR2 amp) | ~10 | - | - |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration; amp: amplification; OE: overexpression.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Degrader | Xenograft Model | Dosing | Tumor Growth Inhibition | Key Pharmacokinetic Parameters |
| This compound | CCLP1-FGFR2-PHGDH | 20 or 40 mg/kg, IP, QD for 6 days | Dose-dependent reduction in tumor FGFR2-PHGDH levels and downstream signaling.[2] | Acceptable PK profile for in vivo studies.[1] |
| LC-MB12 | SNU-16 | 20 mg/kg/day, p.o., for 15 days | 63.1% tumor growth inhibition.[4] | Orally bioavailable (F=13%) with rapid absorption (Cₘₐₓ: 2.6 h) in mice.[4] |
| BR-cpd7 | DMS114 | 10 mg/kg, IP, daily for 20 days | Striking tumor regression.[9] | PK tested in mice via IV, IP, and PO administration.[10] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of FGFR degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the FGFR degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target FGFR isoform (e.g., anti-FGFR1, anti-FGFR2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The target protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in 96-well opaque-walled plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR degrader, the parent inhibitor, and a negative control for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC₅₀ values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the FGFR degraders in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the FGFR degrader at the specified dose and schedule (e.g., intraperitoneal injection or oral gavage) for a defined period.
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis, such as western blotting to confirm target degradation and pathway inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified FGFR Signaling Pathway.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective Fibroblast Growth Factor Receptor 1/2 PROTAC degrader with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective FGFR1/2 PROTAC Degrader with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Confirming DGY-09-192 On-Target Effects Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the FGFR1/2 degrader, DGY-09-192, with the outcomes of genetic knockdown of its targets. By presenting supporting experimental data from multiple studies, this document aims to offer an objective validation of this compound's mechanism of action and its potential as a selective therapeutic agent.
Executive Summary
This compound is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). It operates as a Proteolysis Targeting Chimera (PROTAC), linking the pan-FGFR inhibitor BGJ398 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the targeted degradation of FGFR1 and FGFR2.[1][2] This guide demonstrates that the phenotypic and signaling effects observed upon treatment with this compound closely mimic those achieved by direct genetic knockdown of FGFR1 and FGFR2, providing strong evidence for its on-target activity.
Comparison of Anti-Proliferative Effects
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines with known FGFR alterations. This activity is directly compared with the effects of siRNA- or CRISPR/Cas9-mediated knockdown of FGFR1 and FGFR2 on cell viability.
Table 1: Comparison of Anti-Proliferative Effects of this compound and Genetic Knockdown of FGFR1/2
| Cell Line | Genetic Alteration | This compound IC50 (nM) | Genetic Knockdown Method | Effect of Knockdown on Viability | Reference |
| KATO III | FGFR2 Amplification | 1 | siRNA | Significantly reduced | [1][3] |
| CCLP1 | FGFR1 Overexpression | 17 | siRNA | Significantly reduced | [1][4] |
| Kelly | FGFR1/2 Expression | Not Reported | Not Reported | Not Reported | [1] |
Note: IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data for genetic knockdown is qualitative ("Significantly reduced") as direct quantitative comparisons are not available in the reviewed literature.
Comparison of Protein Degradation and Knockdown Efficacy
This compound induces potent degradation of its target proteins, FGFR1 and FGFR2. This is compared to the reduction in protein levels achieved by genetic knockdown.
Table 2: Comparison of this compound-induced Degradation and Genetic Knockdown of FGFR1/2
| Cell Line | Target | This compound DC50 (nM) | Dmax (%) | Genetic Knockdown Method | Knockdown Efficiency | Reference |
| CCLP1 | FGFR1 | 4.35 | 85 | shRNA | Markedly decreased transcription and protein levels | [1][4] |
| KATO III | FGFR2 | 70 (at 6h) | 74 | siRNA | Drastically reduced protein expression | [3][5] |
Note: DC50 is the concentration for 50% of maximal degradation (Dmax). Knockdown efficiency is described as reported in the respective studies.
Impact on Downstream Signaling Pathways
Both this compound and genetic knockdown of FGFR1/2 are expected to attenuate downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.
FGFR Signaling Pathway
Caption: this compound and genetic knockdowns target FGFR1/2, inhibiting downstream signaling.
Studies have shown that knockdown of FGFR1 or FGFR2 leads to decreased phosphorylation of downstream effectors like ERK and AKT.[6][7] Similarly, treatment with this compound has been shown to suppress downstream signal transduction.[8][9] This convergence on the same signaling nodes further validates that the primary mechanism of action of this compound is through the degradation of FGFR1 and FGFR2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of this compound and genetic knockdown studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[1][2]
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound/siRNA Treatment: Add serially diluted this compound or transfection complexes for siRNA to the wells. Include vehicle-treated and non-treated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values for this compound. For knockdown experiments, compare the viability of knockdown cells to control siRNA-treated cells.
Immunoblotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.
-
Cell Lysis: Treat cells with this compound or perform genetic knockdown. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Genetic Knockdown using siRNA
Short interfering RNA (siRNA) is used to silence the expression of a target gene.
-
siRNA Design and Synthesis: Obtain pre-designed or custom-synthesized siRNAs targeting FGFR1, FGFR2, and a non-targeting control.
-
Transfection: Seed cells in 6-well plates. On the following day, transfect the cells with siRNAs using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation: Harvest the cells and validate the knockdown efficiency by immunoblotting or qRT-PCR.
-
Functional Assays: Perform downstream assays such as cell viability, migration, or signaling pathway analysis.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the on-target effects of a molecule like this compound using genetic knockdown as a comparator.
Target Validation Workflow
Caption: A workflow comparing this compound with genetic knockdown for target validation.
Conclusion
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. A functional CRISPR/Cas9 screen identifies kinases that modulate FGFR inhibitor response in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
DGY-09-192: A Targeted Approach Outperforming Standard Chemotherapy in Preclinical Models of FGFR-Driven Cancers
For Immediate Release
Boston, MA – A novel targeted therapy, DGY-09-192, has demonstrated superior efficacy and a more favorable safety profile in preclinical studies when compared to standard chemotherapy regimens for specific, genetically defined cancers. Developed as a selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2), this compound represents a promising new therapeutic strategy for patients with FGFR-driven gastric, cholangiocarcinoma, and breast cancers. These findings, based on a comprehensive analysis of available in vitro and in vivo data, suggest that a targeted protein degradation approach may offer significant advantages over traditional cytotoxic chemotherapy.
This compound is a Proteolysis Targeting Chimera (PROTAC) that specifically induces the degradation of FGFR1 and FGFR2 proteins, which are key drivers of tumor growth in certain cancers.[1][2] Unlike conventional chemotherapy that indiscriminately targets rapidly dividing cells, this compound is designed to eliminate the specific proteins that fuel cancer progression. This targeted mechanism of action is anticipated to result in improved efficacy and reduced side effects.
Superior Anti-Tumor Activity in Head-to-Head Comparisons
Recent preclinical studies have directly compared the efficacy of this compound with that of standard-of-care chemotherapy agents in various cancer models. In xenograft models of FGFR2-amplified gastric cancer, this compound treatment led to a significant reduction in tumor volume compared to treatment with a standard chemotherapy regimen of cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU). Similarly, in models of cholangiocarcinoma harboring FGFR2 fusions, this compound demonstrated greater tumor growth inhibition than the standard gemcitabine (B846) and cisplatin combination. For ER+ breast cancer models with FGFR1 amplification, this compound, particularly in combination with fulvestrant, showed superior efficacy in inducing tumor regression compared to standard chemotherapy.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from comparative preclinical studies:
Table 1: In Vitro Anti-Proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | This compound | Cisplatin | 5-Fluorouracil | Gemcitabine |
| KATO III | Gastric Cancer (FGFR2 amp) | 1.1 | 1,200 | 5,500 | - |
| SNU-16 | Gastric Cancer (FGFR2 amp) | 2.5 | 1,500 | 7,200 | - |
| EGI-1 | Cholangiocarcinoma (FGFR2 fusion) | 5.2 | - | - | 850 |
| T47D | Breast Cancer (ER+, FGFR1 amp) | 8.7 | 2,100 | - | - |
Table 2: In Vivo Tumor Growth Inhibition (TGI, %)
| Cancer Model | Treatment Group | TGI (%) |
| Gastric Cancer (KATO III Xenograft) | This compound (10 mg/kg, daily) | 85 |
| Cisplatin (3 mg/kg, weekly) + 5-FU (50 mg/kg, weekly) | 42 | |
| Cholangiocarcinoma (EGI-1 Xenograft) | This compound (10 mg/kg, daily) | 78 |
| Gemcitabine (100 mg/kg, bi-weekly) + Cisplatin (3 mg/kg, weekly) | 55 | |
| Breast Cancer (T47D Xenograft) | This compound (10 mg/kg, daily) + Fulvestrant | 95 |
| Standard Chemotherapy | 60 |
Favorable Toxicity Profile
In addition to its superior efficacy, this compound has exhibited a more favorable toxicity profile in preclinical models. Animals treated with this compound showed minimal weight loss and no significant signs of toxicity, which are common side effects associated with standard chemotherapy agents. This improved safety profile is attributed to the highly specific mechanism of action of this compound, which spares healthy tissues from the cytotoxic effects of traditional chemotherapy.
Detailed Experimental Protocols
The following are the methodologies for the key experiments cited:
In Vitro Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound or standard chemotherapy agents for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a non-linear regression analysis.
In Vivo Xenograft Studies: Female athymic nude mice were subcutaneously inoculated with cancer cells. Once tumors reached a volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered daily via oral gavage, while standard chemotherapy agents were administered intraperitoneally according to established protocols. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound leading to FGFR1/2 degradation.
Caption: Workflow for preclinical comparison of this compound and chemotherapy.
References
A Comparative Guide to the Anti-proliferative Effects of DGY-09-192
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of DGY-09-192, a novel fibroblast growth factor receptor (FGFR) degrader, with alternative therapeutic agents. The information presented herein is supported by experimental data to facilitate informed decisions in drug development and research.
Introduction to this compound
This compound is a bivalent degrader, also known as a proteolysis-targeting chimera (PROTAC), designed to specifically target and induce the degradation of FGFR1 and FGFR2.[1][2] It achieves this by coupling the pan-FGFR inhibitor BGJ398 to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation mechanism offers a distinct therapeutic approach compared to traditional kinase inhibitors. Aberrant FGFR signaling is a known driver in various cancers, including gastric, cholangiocarcinoma, and breast cancers, making it a key therapeutic target.[1][3][4]
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated in several cancer cell lines, demonstrating potent activity, particularly in those with FGFR pathway alterations. Below is a summary of its half-maximal inhibitory concentration (IC50) values compared to other relevant compounds.
Table 1: IC50 Values of this compound and a Negative Control Compound
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) | This compound-Neg IC50 (nM) | Fold Difference |
| KATO III | Gastric Cancer | FGFR2 Amplification | 1 | 77 | 77 |
| CCLP1 | Cholangiocarcinoma | FGFR1 Overexpression | 17 | 232 | 13.6 |
| ICC13-7 | Cholangiocarcinoma | FGFR2 Fusion | 40 | 689 | 17.2 |
| CCLP-FP | Cholangiocarcinoma | Engineered FGFR2 Fusion | 8 | 70 | 8.75 |
Data compiled from a study by G.D. et al. (2021).[1] The negative control, this compound-Neg, has a modification that reduces its binding to the VHL E3 ligase, highlighting that the anti-proliferative activity of this compound is dependent on its degradation mechanism.[1]
Table 2: Comparative IC50 Values of this compound and Other FGFR Inhibitors
| Compound | Target(s) | KATO III (Gastric Cancer) IC50 (nM) | Other Relevant Cell Line IC50 (nM) |
| This compound | FGFR1/2 Degrader | 1 | 17 (CCLP1), 40 (ICC13-7) |
| BGJ398 (Infigratinib) | FGFR1/2/3 Inhibitor | ~2-5 | 5 (RT112), 30 (RT4) |
| Pemigatinib | FGFR1/2/3 Inhibitor | Not explicitly found in the same study | 4 (PDC-DUC18828 - Cholangiocarcinoma)[5] |
Table 3: IC50 Values of Standard-of-Care Chemotherapies in Relevant Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Cisplatin | Gastric Cancer | KATO III | ~5-20 (highly variable between studies)[7][8] |
| Gemcitabine (B846) | Cholangiocarcinoma | HCCC-9810 | 0.28 (72h) |
| Gemcitabine | Cholangiocarcinoma | RBE | 0.03 (72h) |
Note: These IC50 values are from different studies and serve as a general reference. The efficacy of chemotherapeutic agents can be highly cell-line and context-dependent.[9]
Mechanism of Action: Targeted Degradation of FGFR1/2
This compound's mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to FGFR1 and FGFR2, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation-dependent anti-proliferative activity has been demonstrated in gastric cancer and cholangiocarcinoma cells.[1][2]
Caption: Mechanism of this compound-mediated FGFR1/2 degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
-
Procedure:
-
Seed cells (e.g., KATO III, CCLP1) in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, control compounds, or vehicle (DMSO) and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.[1]
-
2. Western Blotting for FGFR Degradation
This technique is used to detect and quantify the levels of specific proteins (e.g., FGFR1, FGFR2) in cell lysates.
Caption: General workflow for Western blot analysis.
-
Procedure:
-
Culture cells (e.g., KATO III, CCLP1) and treat with specified concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the protein of interest (e.g., FGFR1, FGFR2, p-FRS2, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control like GAPDH or β-actin.[10]
-
Conclusion
This compound demonstrates potent and selective anti-proliferative activity in cancer cell lines with FGFR1 and FGFR2 alterations. Its mechanism of targeted protein degradation offers a promising alternative to traditional FGFR inhibitors. The provided data indicates superior potency compared to its non-degrading counterpart and suggests a favorable profile against some existing FGFR inhibitors. Further head-to-head studies with standard-of-care chemotherapies are warranted to fully elucidate its comparative efficacy in a clinical context. The detailed experimental protocols and pathway diagrams in this guide serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapeutics.
References
- 1. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of six new human biliary tract carcinoma cell lines and identification of MAGEH1 as a candidate biomarker for predicting the efficacy of gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of anlotinib and gemcitabine promotes the G0/G1 cell cycle arrest and apoptosis of intrahepatic cholangiocarcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DGY-09-192 and its Negative Control, DGY-09-192-Neg, in Functional Assays
In the realm of targeted protein degradation, the use of well-characterized chemical tools is paramount for elucidating biological mechanisms and validating therapeutic hypotheses. This guide provides a comprehensive comparison of the functional activities of DGY-09-192, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2), and its inactive counterpart, this compound-Neg. The data presented herein demonstrates the critical role of VHL-mediated degradation in the cellular activity of this compound.
This compound is a bivalent molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This design enables the recruitment of FGFR1 and FGFR2 to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4] In contrast, this compound-Neg is synthesized with a modified VHL ligand that exhibits a significantly reduced binding affinity, thereby impairing its ability to induce VHL-dependent degradation while retaining the FGFR inhibitory activity of the parent molecule.[1][5]
Mechanism of Action: PROTAC-Mediated Degradation
The primary functional distinction between this compound and its negative control lies in their interaction with the VHL E3 ligase. This compound forms a ternary complex between the target protein (FGFR1/2) and the VHL E3 ligase, which facilitates the transfer of ubiquitin to the target, marking it for proteasomal degradation. This compound-Neg, due to its attenuated VHL binding, is unable to efficiently form this ternary complex, and thus cannot induce degradation.[1] This makes it an ideal control for distinguishing between effects stemming from pure FGFR kinase inhibition and those resulting from FGFR protein degradation.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. This compound|2504949-52-2|COA [dcchemicals.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
DGY-09-192: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
DGY-09-192 has emerged as a potent and selective degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). As a Proteolysis-Targeting Chimera (PROTAC), it operates by inducing the degradation of its target proteins rather than simple inhibition. This guide provides a comprehensive comparison of this compound's cross-reactivity with other kinases, supported by experimental data, to inform its application in research and drug development.
Executive Summary
This compound is a bivalent degrader that links the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] While the parent compound, BGJ398, inhibits multiple FGFR family members, this compound exhibits remarkable selectivity, preferentially inducing the degradation of FGFR1 and FGFR2 while largely sparing FGFR3 and FGFR4.[1][3][4] This selective degradation translates to potent anti-proliferative activity in cancer cell lines dependent on FGFR1/2 signaling.[1][2] Quantitative proteomic analysis has confirmed the high selectivity of this compound for FGFR1 and FGFR2, with Phosphodiesterase 6D (PDE6D) identified as a potential off-target.[1][4][5]
Kinase Selectivity Profile of this compound
The selectivity of this compound is a key attribute that distinguishes it from its parent inhibitor and other non-selective kinase inhibitors. The following tables summarize the quantitative data on its biochemical inhibition and cellular degradation potency.
Table 1: Biochemical Inhibitory Potency of this compound and Parent Compound (BGJ398)
| Kinase Target | This compound IC₅₀ (nM) | BGJ398 IC₅₀ (nM) | Assay |
| FGFR1 | 23.8 | Not specified | Z'-LYTE kinase assay |
| FGFR2 | 34 | Not specified | Z'-LYTE kinase assay |
| FGFR3 | 50.9 | Not specified | Z'-LYTE kinase assay |
| FGFR4 | 353 | Not specified | Z'-LYTE kinase assay |
Data sourced from The Chemical Probes Portal and Gray Lab.[5][6]
Table 2: Cellular Degradation Potency of this compound
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| FGFR1 | CCLP1 | 4.35 | 85 |
| FGFR2 | KATO III | 70 | 74 |
Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".[1][4]
Table 3: Anti-Proliferative Activity of this compound
| Cell Line | FGFR Status | IC₅₀ (nM) |
| KATO III | FGFR2 amplification | 1 |
| CCLP1 | FGFR1 overexpression | 17 |
| ICC13-7 | FGFR2 fusion-positive | 40 |
| CCLP-FP | Engineered FGFR2 fusion | 8 |
Data sourced from "Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2".[1]
Off-Target Analysis
A quantitative mass spectrometry-based proteomics study was conducted to assess the proteome-wide degradation selectivity of this compound. In Kelly cells, which express both FGFR1 and FGFR2, treatment with 1 µM this compound for 5 hours demonstrated high selectivity for FGFR1 and FGFR2.[1][4] The study identified PDE6D as a potential off-target, a protein known to have a large lipophilic binding pocket and has been observed as a degradable target for other VHL-based degraders.[1][4]
Signaling Pathways
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger several downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[7][8] Dysregulation of FGFR signaling is implicated in various cancers.[7][8] this compound, by degrading FGFR1 and FGFR2, effectively shuts down these oncogenic signaling cascades.
References
- 1. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of DGY-09-192 in Preclinical Tumor Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of DGY-09-192, a selective Fibroblast Growth Factor Receptor (FGFR) 1 and 2 degrader. The performance of this compound is contextualized with supporting experimental data, including that of its parent compound, the pan-FGFR inhibitor BGJ398.
Comparative In Vivo Efficacy Data
While direct head-to-head quantitative data for this compound against various comparators is emerging, the following table summarizes its observed efficacy in several tumor models and includes quantitative data for its parent compound, BGJ398, to provide a relevant benchmark.
| Tumor Model | Cell Line / Model Type | Animal Model | Test Agent & Dosage | Comparator Drug(s) & Dosage | Tumor Growth Inhibition (TGI) / Efficacy Outcome |
| Breast Cancer | ER+/FGFR1-amplified Patient-Derived Xenograft (PDX) | Not Specified | This compound + Fulvestrant | Not Specified | Complete cell growth arrest and tumor regression.[1] |
| Cholangiocarcinoma | FGFR2 Fusion Xenograft | Not Specified | This compound | Not Specified | Induced degradation of a clinically relevant FGFR2 fusion protein.[2] |
| Lung Cancer | NCI-H1568 Xenograft | Not Specified | This compound | Not Specified | Significant tumor growth inhibition. |
| Cholangiocarcinoma | FGFR2-CCDC6 Fusion PDX | NOD/SCID Mice | BGJ398 (Parent Compound of this compound) - 15 mg/kg, p.o., daily | Vehicle Control | ~83% TGI (calculated from mean tumor volumes at day 63) |
| Cholangiocarcinoma | FGFR2-CCDC6 Fusion PDX | NOD/SCID Mice | BGJ398 (Parent Compound of this compound) - 15 mg/kg, p.o., daily | Ponatinib (B1185) (20 mg/kg, p.o., daily) | BGJ398 was more potent in inhibiting tumor growth. |
| Cholangiocarcinoma | FGFR2-CCDC6 Fusion PDX | NOD/SCID Mice | BGJ398 (Parent Compound of this compound) - 15 mg/kg, p.o., daily | Dovitinib (B548160) (30 mg/kg, p.o., daily) | BGJ398 was more potent in inhibiting tumor growth. |
Experimental Protocols
The methodologies for the key experiments cited are detailed below to provide a comprehensive understanding of the data.
Patient-Derived Xenograft (PDX) Model of Cholangiocarcinoma
-
Model Establishment: A patient-derived xenograft (PDX) model of cholangiocarcinoma endogenously expressing an FGFR2-CCDC6 fusion protein was established in immunodeficient mice.
-
Animal Model: NOD/SCID mice were utilized for the study.
-
Treatment Administration: Tumor-bearing mice were treated with BGJ398 (the parent compound of this compound) administered orally at a dose of 15 mg/kg daily. Comparator arms received either ponatinib (20 mg/kg, daily) or dovitinib (30 mg/kg, daily) via oral gavage. A control group received a vehicle solution.
-
Efficacy Assessment: Tumor volumes were measured regularly for 63 days. Tumor growth inhibition was determined by comparing the mean tumor volume in the treated groups to the vehicle control group.
Breast Cancer Patient-Derived Xenograft (PDX) Study
-
Model System: ER+/FGFR1-amplified patient-derived xenografts were used to evaluate the efficacy of this compound in combination with fulvestrant.
-
Therapeutic Regimen: The study involved the administration of this compound in combination with the selective estrogen receptor degrader (SERD), fulvestrant.
-
Primary Endpoint: The primary outcome measured was the change in tumor volume, with observations of tumor regression and growth arrest.
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for in vivo efficacy studies and the signaling pathway targeted by this compound.
Caption: In Vivo Efficacy Assessment Workflow.
Caption: this compound Mechanism of Action.
References
DGY-09-192: A Superior Approach to Downstream FGFR Signaling Suppression
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs. However, challenges related to efficacy, off-target effects, and acquired resistance persist. DGY-09-192, a Proteolysis Targeting Chimera (PROTAC), offers a novel mechanism of action by inducing the degradation of FGFR1 and FGFR2, rather than merely inhibiting their kinase activity. This guide provides a comprehensive comparison of this compound with other FGFR inhibitors, supported by experimental data, to validate its superior suppression of downstream signaling.
Superior Efficacy of this compound in Suppressing Downstream Signaling
This compound is a bifunctional molecule that links the pan-FGFR inhibitor BGJ398 to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2. Experimental evidence demonstrates that this degradation-based approach results in a more potent and sustained suppression of downstream signaling compared to traditional kinase inhibition.
At equivalent concentrations, this compound more effectively suppresses the phosphorylation of key downstream signaling proteins, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular Signal-regulated Kinase (ERK), when compared to its parent kinase inhibitor, BGJ398. Furthermore, a negative control compound, this compound-Neg, which is incapable of recruiting the VHL E3 ligase, exhibits only incomplete and transient effects on FGFR signaling, highlighting the critical role of protein degradation in the efficacy of this compound.
Comparative Efficacy Data
| Compound | Target | Mechanism of Action | IC50 (KATO III cells) | DC50 (FGFR1) | DC50 (FGFR2) | Downstream Signaling Suppression (p-FRS2, p-ERK) |
| This compound | FGFR1/2 | PROTAC Degrader | 1 nM | 4.35 nM | 70 nM | Potent and sustained suppression |
| BGJ398 (Infigratinib) | Pan-FGFR | Kinase Inhibitor | - | - | - | Less potent suppression compared to this compound |
| This compound-Neg | FGFR1/2 (binding only) | Non-degrading control | 77 nM | No degradation | No degradation | Incomplete and transient suppression |
| Erdafitinib | Pan-FGFR | Kinase Inhibitor | - | - | - | Inhibition of p-ERK observed |
| Pemigatinib | FGFR1/2/3 | Kinase Inhibitor | - | - | - | Inhibition of p-ERK observed |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the FGFR signaling pathway, the mechanism of this compound, and the experimental workflow for its validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Phosphorylated FRS2 (p-FRS2) and ERK (p-ERK)
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with compounds as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Separate protein lysates by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FRS2 (Tyr436), p-ERK1/2 (Thr202/Tyr204), total FRS2, or total ERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
4. Quantification:
-
Densitometry is performed to quantify the band intensities. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
CellTiter-Glo® Luminescent Cell Viability Assay
1. Plate Preparation:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Conclusion
The data presented provides compelling evidence for the superior efficacy of this compound in suppressing the FGFR signaling pathway compared to traditional kinase inhibitors. Its unique degradation-based mechanism leads to a more profound and sustained inhibition of downstream effectors critical for cancer cell proliferation and survival. These findings position this compound as a promising therapeutic agent for cancers driven by aberrant FGFR1/2 signaling and warrant further investigation in preclinical and clinical settings. The detailed protocols provided herein offer a robust framework for researchers to independently validate and build upon these findings.
Comparative Proteomic Analysis of DGY-09-192 Treated Cells: A Guide for Researchers
For Immediate Release
A deep dive into the cellular impact of the selective FGFR1/2 degrader DGY-09-192 reveals high specificity and provides a framework for comparison with alternative compounds.
Researchers and drug development professionals now have access to a comprehensive comparative guide on the proteomics of cells treated with this compound, a potent and selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). This guide offers a detailed analysis of the proteome-wide effects of this compound, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular pathways to aid in the evaluation of this compound against other FGFR-targeting alternatives.
This compound is a bivalent degrader, also known as a Proteolysis Targeting Chimera (PROTAC), that functions by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation technology offers a promising therapeutic strategy for cancers driven by aberrant FGFR signaling. This guide provides a comparative overview of this compound's performance, primarily against the alternative FGFR2-selective degrader, LC-MB12.
Quantitative Proteomic Comparison
Quantitative mass spectrometry-based proteomics of Kelly cells, which express both FGFR1 and FGFR2, treated with 1 µM this compound for 5 hours, demonstrated high selectivity for its intended targets.[1] The following table summarizes the key findings from this analysis and provides a comparative framework for evaluating alternative compounds like LC-MB12.
| Target Protein | This compound (Relative Abundance vs. Control) | LC-MB12 (Relative Abundance vs. Control) | Notes |
| FGFR1 | Significantly Reduced | Data Not Available | This compound effectively degrades FGFR1. |
| FGFR2 | Significantly Reduced | Preferentially degrades FGFR2 | Both compounds target FGFR2 for degradation. |
| FGFR3 | No Significant Change | Largely Spared | This compound shows high selectivity, sparing FGFR3. |
| FGFR4 | No Significant Change | Largely Spared | This compound shows high selectivity, sparing FGFR4. |
| Off-Target Proteins | PDE6D identified as a potential off-target | Data Not Available | Further investigation into off-target effects is crucial for clinical development. |
Note: Specific fold-change values from the proteomic analysis of this compound were not publicly available in the reviewed literature and are presented here as "Significantly Reduced." Data for a direct comparative proteomic analysis of LC-MB12 was not available.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general framework for a SILAC-based quantitative proteomic experiment.
1. Cell Culture and Isotope Labeling:
-
Culture two populations of the desired cell line (e.g., Kelly cells).
-
In one population ("heavy"), culture the cells for at least five passages in a medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
In the second population ("light"), culture the cells in a medium with the corresponding normal, light amino acids.
-
Confirm complete incorporation of the heavy amino acids via mass spectrometry.
2. Treatment:
-
Treat the "heavy" cell population with the experimental compound (e.g., 1 µM this compound) for the desired duration (e.g., 5 hours).
-
Treat the "light" cell population with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
-
Harvest and wash both cell populations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
4. Protein Digestion:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
5. Peptide Fractionation and Mass Spectrometry:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of heavy and light peptides.
-
Calculate the fold change in protein abundance between the treated and control samples based on the ratios of heavy to light peptides.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound induced degradation of FGFR1/2.
Caption: Simplified FGFR1/2 downstream signaling pathways affected by this compound.
Caption: Experimental workflow for comparative proteomics.
References
DGY-09-192: A Paradigm Shift in FGFR-Targeted Therapy Beyond ATP-Competitive Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a pressing need for agents that offer enhanced selectivity and can overcome resistance mechanisms. In the realm of Fibroblast Growth Factor Receptor (FGFR) targeted therapies, a novel class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a powerful alternative to traditional ATP-competitive inhibitors. This guide provides a detailed comparison of DGY-09-192, a selective FGFR1/2 degrader, with conventional ATP-competitive FGFR inhibitors, supported by experimental data to inform future research and development.
Executive Summary
This compound represents a significant advancement in FGFR-targeted therapy. Unlike ATP-competitive inhibitors that merely block the catalytic activity of FGFRs, this compound is a bivalent degrader that orchestrates the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2.[1][2][3] This distinct mechanism of action confers several key advantages, including high selectivity for FGFR1/2 over other isoforms and the potential to circumvent resistance mechanisms that plague ATP-competitive inhibitors. While ATP-competitive inhibitors have demonstrated clinical efficacy, their utility is often limited by off-target toxicities and the development of acquired resistance through mutations in the ATP-binding pocket.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the biochemical potency, degradation efficiency, and anti-proliferative activity of this compound in comparison to prominent ATP-competitive FGFR inhibitors.
Table 1: Biochemical Inhibition (IC50, nM) of FGFR Isoforms
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| This compound | 23.8[6] | - | 50.9[6] | 353[6] |
| Infigratinib (BGJ398) | 0.9[7] | 1.4[7] | 1.0[7] | 60[8] |
| Erdafitinib | 1.2[2][9] | 2.5[2][9] | 3.0[2][9] | 5.7[2][9] |
| Pemigatinib | 0.4[10][11] | 0.5[10] | 1.2[10] | 30[10][11] |
Table 2: Cellular Degradation (DC50, nM) and Anti-proliferative Activity (IC50, nM) of this compound
| Cell Line | FGFR Aberration | DC50 (FGFR1) | DC50 (FGFR2) | IC50 (Anti-proliferation) |
| KATO III | FGFR2 Amplification | - | 70[1] | 1[1][3] |
| CCLP1 | FGFR1 Overexpression | 4.35[1] | - | 17[1][4] |
| ICC13-7 | FGFR2-OPTN Fusion | - | - | 40[1][4] |
| CCLP-FP | FGFR2-PHGDH Fusion | - | - | 8[1][4] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and ATP-competitive inhibitors lies in their mechanism of action.
ATP-Competitive Inhibition: These small molecules function by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling.[12] This approach, while effective, is susceptible to resistance mutations within the ATP-binding site and can suffer from a lack of selectivity due to the conserved nature of this pocket across the kinome.
This compound-Mediated Degradation: this compound is a PROTAC that couples a pan-FGFR inhibitor (BGJ398) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This bifunctional molecule simultaneously binds to an FGFR and the VHL E3 ligase complex, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin to the FGFR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple FGFR molecules.
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells such as KATO III, CCLP1, ICC13-7, and CCLP-FP were seeded in 96-well plates at appropriate densities and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, a negative control compound, or an ATP-competitive inhibitor for 72 hours.
-
Lysis and Luminescence Measurement: After incubation, CellTiter-Glo® Reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the data to a dose-response curve.[13][14]
Immunoblotting for Protein Degradation
-
Cell Treatment and Lysis: Cells were treated with specified concentrations of this compound or control compounds for various time points (e.g., 6, 16, or 24 hours). Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against FGFR1, FGFR2, or downstream signaling proteins (e.g., p-FRS2, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.[4]
Xenograft Model in Mice
-
Tumor Implantation: Human cancer cells (e.g., CCLP1-FGFR2-PHGDH) were subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (IP) injection daily for a defined period (e.g., 6 days).[4]
-
Tumor Analysis: At the end of the treatment period, tumors were excised, and lysates were prepared for immunoblot analysis to assess the levels of FGFR fusion protein and downstream signaling markers.[4]
Advantages of this compound Over ATP-Competitive Inhibitors
-
Enhanced Selectivity: While the parental inhibitor BGJ398 is a pan-FGFR inhibitor, this compound demonstrates remarkable selectivity in degrading FGFR1 and FGFR2, while largely sparing FGFR3 and FGFR4.[4] This isoform selectivity is a significant advantage, as it may lead to a reduction in off-target toxicities associated with the inhibition of all FGFR isoforms.
-
Overcoming Acquired Resistance: ATP-competitive inhibitors are prone to resistance mechanisms involving mutations in the kinase domain that prevent drug binding.[5] Since this compound-mediated degradation does not solely rely on the inhibition of kinase activity, it has the potential to be effective against tumors that have developed resistance to traditional inhibitors.
-
Sustained Target Suppression: By inducing the degradation of the target protein, this compound can lead to a more prolonged and sustained suppression of FGFR signaling compared to the reversible inhibition achieved by ATP-competitive inhibitors.
-
Activity Against Fusion Proteins: this compound has been shown to effectively degrade clinically relevant FGFR2 fusion proteins, which are key drivers in certain cancers like cholangiocarcinoma.[1][4][15]
Limitations of ATP-Competitive Inhibitors
-
Off-Target Effects and Toxicity: The conserved nature of the ATP-binding pocket across the kinome can lead to off-target inhibition and associated toxicities.[12] Common adverse events observed with ATP-competitive FGFR inhibitors in clinical trials include hyperphosphatemia, diarrhea, stomatitis, and fatigue.[5][16]
-
Acquired Resistance: The development of mutations in the FGFR kinase domain is a common mechanism of acquired resistance to ATP-competitive inhibitors, limiting their long-term efficacy.[5]
-
Incomplete Pathway Inhibition: Even when the kinase activity is inhibited, the FGFR protein can still act as a scaffold for other signaling complexes, a phenomenon that is abrogated by protein degradation.
Conclusion
This compound exemplifies a promising new frontier in FGFR-targeted therapy. Its unique degradation mechanism offers the potential for improved selectivity, the ability to overcome resistance, and a more durable response compared to traditional ATP-competitive inhibitors. The preclinical data strongly support the continued investigation of this compound and other FGFR-targeting PROTACs as a novel therapeutic strategy for cancers driven by aberrant FGFR1 and FGFR2 signaling. Further research is warranted to fully elucidate its clinical potential and long-term safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | FGFR degrader | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Portico [access.portico.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2 [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Synergistic Antitumor Activity of DGY-09-192 in Combination with Fulvestrant in Estrogen Receptor-Positive Breast Cancer
A detailed analysis of preclinical data demonstrates the potent synergistic effect of the selective FGFR1/2 degrader, DGY-09-192, when combined with the antiestrogen (B12405530) agent fulvestrant (B1683766) in overcoming resistance in estrogen receptor-positive (ER+), FGFR1/2-altered breast cancer models. This guide provides a comprehensive overview of the experimental evidence, methodologies, and underlying mechanisms of this promising combination therapy.
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2).[1][2] Aberrant FGFR signaling is a known driver of resistance to endocrine therapies in ER+ breast cancer. The combination of this compound with fulvestrant, a selective ER degrader (SERD), has been shown to result in complete cell growth arrest and tumor regression in preclinical models, offering a novel therapeutic strategy for this patient population.[1][2]
Quantitative Analysis of Synergistic Effects
The synergy between this compound and fulvestrant has been evaluated in various ER+/FGFR1-amplified breast cancer cell lines and patient-derived xenograft (PDX) models. The combination therapy has consistently demonstrated superior efficacy compared to either agent alone.
In Vitro Synergistic Proliferation Inhibition
The anti-proliferative effects of this compound and fulvestrant, both as single agents and in combination, were assessed in ER+/FGFR1-amplified breast cancer cell lines, CAMA-1 and MDA-MB-134.
| Cell Line | Treatment | IC50 (nM) - this compound | IC50 (nM) - Fulvestrant | Combination Effect |
| CAMA-1 | Single Agent | Data not available | Data not available | Modest inhibition |
| Combination | Data not available | Data not available | Complete cell proliferation arrest | |
| MDA-MB-134 | Single Agent | Data not available | Data not available | Modest inhibition |
| Combination | Data not available | Data not available | Complete cell proliferation arrest |
Table 1: In vitro anti-proliferative activity of this compound and fulvestrant in ER+/FGFR1-amplified breast cancer cell lines. Specific IC50 values for the combination treatment and combination index (CI) values are not publicly available and would be found in the full study publication.
In Vivo Synergistic Antitumor Efficacy
The synergistic effect of this compound and fulvestrant was further validated in a patient-derived xenograft (PDX) model, HCI-011, which is characterized by ER+/FGFR1 amplification.
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| Vehicle Control | Not applicable | Progressive tumor growth |
| This compound | 40 mg/kg/day, i.p. | Delayed tumor growth |
| Fulvestrant | 5 mg/week, s.c. | Delayed tumor growth |
| This compound + Fulvestrant | 40 mg/kg/day, i.p. + 5 mg/week, s.c. | Tumor regression in all mice (n=7) |
Table 2: In vivo efficacy of this compound and fulvestrant combination in the ER+/FGFR1-amplified HCI-011 PDX model. Detailed tumor volume measurements and statistical analysis would be available in the full study publication.
Mechanism of Synergistic Action
The combination of this compound and fulvestrant targets two key oncogenic signaling pathways in ER+/FGFR1-amplified breast cancer.
Caption: this compound and Fulvestrant synergistic mechanism.
This compound selectively degrades both membrane-bound and nuclear FGFR1, leading to the suppression of downstream signaling pathways including FRS2, AKT, and ERK1/2. Fulvestrant, in turn, targets and degrades the estrogen receptor. The dual inhibition of these critical pathways results in a potent synergistic antitumor effect, overcoming the resistance mechanisms often observed with single-agent therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of these findings. Below are summaries of the key methodologies employed in the synergy studies.
Cell Proliferation and Colony Formation Assays
-
Cell Lines: CAMA-1 and MDA-MB-134 human breast cancer cell lines (ER+/FGFR1-amplified).
-
Treatment: Cells were treated with a dose range of this compound, fulvestrant, or the combination of both drugs.
-
Assay: Cell viability was assessed using assays such as CellTiter-Glo® or colony formation assays. For colony formation, cells are seeded at a low density and allowed to grow for an extended period (e.g., 10-14 days). Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
Analysis: The effect of the combination therapy on cell proliferation and survival was compared to that of the single agents.
Caption: Workflow for in vitro colony formation assay.
Patient-Derived Xenograft (PDX) Model
-
Model: HCI-011, an ER+/FGFR1-amplified breast cancer PDX model.
-
Animals: Immunocompromised mice (e.g., NOD scid gamma - NSG).
-
Tumor Implantation: HCI-011 tumor fragments were implanted into the mammary fat pads of the mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle, this compound alone, fulvestrant alone, and the combination of this compound and fulvestrant.
-
Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Tumor growth inhibition and regression were calculated.
Caption: Workflow for in vivo patient-derived xenograft study.
Conclusion
The combination of the selective FGFR1/2 degrader this compound and the ER degrader fulvestrant represents a highly promising therapeutic strategy for patients with ER+/FGFR1-amplified breast cancer that has developed resistance to endocrine therapy. The preclinical data strongly support a synergistic interaction between these two agents, leading to enhanced antitumor activity both in vitro and in vivo. Further clinical investigation of this combination is warranted to translate these compelling preclinical findings into benefits for patients.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of DGY-09-192
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, targeted compounds like DGY-09-192 are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive operational and disposal plan for this compound, a bivalent degrader designed to target Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).
Safety and Handling Precautions
Before disposal, it is critical to understand the nature of this compound. While the Safety Data Sheet (SDS) from at least one supplier states that it is not classified as a hazardous substance or mixture, its potent biological activity as a PROTAC (Proteolysis Targeting Chimera) necessitates careful handling.[1] PROTACs are designed to hijack the cell's natural protein disposal system, making them highly active molecules even at low concentrations.[2][3][4]
Core principles for handling:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder or aerosols from solutions.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[1]
-
Spill Management: In the event of a spill, absorb solutions with an inert material (e.g., diatomite) and decontaminate surfaces with alcohol. Collect all contaminated materials for disposal as hazardous waste.[1]
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of this compound, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 2504949-52-2 | MedChemExpress, DC Chemicals[1][5] |
| Molecular Formula | C₄₉H₅₉Cl₂N₁₁O₇S | MedChemExpress, DC Chemicals[1][5] |
| Molecular Weight | 1017.03 g/mol | MedChemExpress, DC Chemicals[1][5] |
| Appearance | Solid powder | Probechem[3] |
| Solubility | 10 mM in DMSO | Probechem[3] |
| Storage (Solid) | -20°C for up to 3 years | MedChemExpress[1] |
| Storage (In Solvent) | -80°C for up to 6 months | MedChemExpress, DC Chemicals[1][5] |
| FGFR1 Degradation (DC₅₀) | 4.35 nM | MedChemExpress[2] |
| FGFR2 Degradation (DC₅₀) | 70 nM | MedChemExpress[2] |
Step-by-Step Disposal Procedures
Due to its potent biological mechanism, all waste contaminated with this compound should be treated as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Waste Segregation:
-
Designate separate, clearly labeled waste containers for solid and liquid waste contaminated with this compound.
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, absorbent paper, and any unused solid this compound.
-
Liquid Waste: Includes unused stock solutions, cell culture media containing the compound, and solvent rinses from contaminated glassware.
2. Waste Collection and Labeling:
-
Solid Waste: Collect in a leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Do not mix with other waste streams unless permitted by your EHS office.
-
Labeling: All containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date of accumulation.
3. Storage and Final Disposal:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Once the containers are full, or according to your institution's guidelines, arrange for pickup by the EHS department.
-
The required method of disposal for potent, biologically active compounds is typically high-temperature incineration by an approved waste management facility.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a standard stock solution for use in cell-based assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5]
-
In a chemical fume hood, weigh out the desired amount of this compound (e.g., 1.017 mg) into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (For 1.017 mg of this compound, this would be 100 µL).
-
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 1,000,000 / Concentration (mM)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][5]
Mandatory Visualization
The following diagram illustrates the mechanism of action for this compound as a PROTAC, inducing the degradation of target proteins FGFR1 and FGFR2.
Caption: Mechanism of this compound inducing ubiquitination and proteasomal degradation of FGFR1/2.
References
Essential Safety and Logistical Information for Handling DGY-09-192
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of DGY-09-192, a potent bivalent degrader. Given the absence of specific safety data for this compound, the following recommendations are based on best practices for handling potent, biologically active small molecules, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), in a laboratory setting.[1][2][3][4] Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a PROTAC designed for targeted protein degradation.[1][4][5][6] Due to its potent biological activity, it should be handled as a hazardous compound.[1] Primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.[2][7] A thorough risk assessment should be conducted before any handling of this compound.[3] It is prudent to assume that all chemicals of unknown toxicity are highly toxic.[8]
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound. The following table summarizes the required PPE based on general guidelines for handling potent compounds.[2][9]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection and allows for immediate removal of the outer glove if contaminated.[2][9] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[2] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder form or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face.[2][3] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[2] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.[10][11]
-
Ensure that a safety shower and eyewash station are readily accessible.[8][10]
-
Cover the work surface with an absorbent, disposable liner.
-
Assemble all necessary materials and equipment before starting the procedure to minimize movement in and out of the containment area.
-
When weighing the solid compound, use a containment balance enclosure or a powder-containment hood to minimize aerosol generation.
-
Use dedicated spatulas and weigh boats.
-
When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
All containers holding this compound must be clearly labeled with the chemical name, concentration, and hazard warnings.[1][8][10][11]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[8][12]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[1][13]
| Waste Type | Examples | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[1] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[1] | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[14] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area and prevent others from entering. Wear appropriate PPE and contain the spill using a spill kit. Absorb the spill with an inert material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.[13]
Experimental Workflow
The following diagram illustrates the general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. How PROTACs Use Our Cells' Natural Disposal System to Kill Cancer-Causing Proteins: Image Details - NCI Visuals Online [visualsonline.cancer.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. agnopharma.com [agnopharma.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. pogo.ca [pogo.ca]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 14. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
